Etilefrine
Description
Etilefrine is an adrenergic agonist that appears to interact with beta-1 and some alpha-adrenergic receptors. It has been used as a vasoconstrictor agent.
This compound is an adrenergic agonist with vasoconstrictive activity. This compound selectively binds to and activates alpha-1-adrenergic receptors of the arteriolar and venous vasculature. This causes smooth muscle contraction and leads to a decrease in venous pooling and increase in blood pressure. This agent may also stimulate beta-1 adrenergic receptors, leading to positive chronotropic and inotropic effects.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) and is indicated for cardiovascular disease and has 1 investigational indication.
A phenylephrine-related beta-1 adrenergic and alpha adrenergic agonist used as a cardiotonic and antihypotensive agent.
See also: this compound Hydrochloride (active moiety of); this compound Pivalate (active moiety of).
Structure
3D Structure
Properties
IUPAC Name |
3-[2-(ethylamino)-1-hydroxyethyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-2-11-7-10(13)8-4-3-5-9(12)6-8/h3-6,10-13H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQVIAVUSQAWMKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC(C1=CC(=CC=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
42145-91-5 (pivalate hydrochloride), 943-17-9 (hydrochloride) | |
| Record name | Etilefrine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000709557 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1023029 | |
| Record name | Etilefrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1023029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
18.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID50085437 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
709-55-7, 10128-36-6 | |
| Record name | (±)-Etilefrine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=709-55-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Etilefrine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000709557 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Etilefrine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08985 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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| Record name | Etilefrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1023029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Etilefrine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.829 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (±)-α-[(ethylamino)methyl]-m-hydroxybenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.314 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETILEFRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZB6F8MY53V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Melting Point |
208-209 | |
| Record name | Etilefrine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08985 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
The Pharmacological Profile of Etilefrine Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etilefrine (B194583) hydrochloride is a direct-acting sympathomimetic amine utilized in the management of hypotension, particularly orthostatic hypotension.[1][2][3] Its therapeutic effect is achieved through the stimulation of adrenergic receptors, leading to cardiovascular responses that counteract low blood pressure. This technical guide provides a comprehensive overview of the pharmacological profile of this compound hydrochloride, detailing its mechanism of action, pharmacodynamics, and pharmacokinetics. The document includes a compilation of available quantitative data, detailed experimental protocols for key assays, and visual representations of the associated signaling pathways to support further research and development.
Mechanism of Action
This compound hydrochloride functions as an agonist at both α1 and β1 adrenergic receptors.[1][2][4] This dual agonism results in a multi-faceted physiological response that culminates in an increase in blood pressure.
-
α1-Adrenergic Receptor Agonism: Stimulation of α1-adrenergic receptors, predominantly located on vascular smooth muscle, triggers a signaling cascade that leads to vasoconstriction.[1][3] This narrowing of the blood vessels increases peripheral vascular resistance, a key determinant of blood pressure.
-
β1-Adrenergic Receptor Agonism: Activation of β1-adrenergic receptors, primarily found in the heart, results in positive chronotropic (increased heart rate) and inotropic (increased contractility) effects.[1][4] This enhanced cardiac output, coupled with the increased peripheral resistance from α1 agonism, contributes to the overall pressor effect of this compound.
Signaling Pathways
The binding of this compound hydrochloride to its target receptors initiates distinct intracellular signaling cascades.
Caption: α1-Adrenergic Receptor Signaling Pathway of this compound.
Caption: β1-Adrenergic Receptor Signaling Pathway of this compound.
Pharmacodynamics
The pharmacodynamic effects of this compound hydrochloride are a direct consequence of its interaction with adrenergic receptors.
In Vitro Data
| Parameter | Receptor/Tissue | Species | Value | Reference |
| Potency (vs. Isoproterenol) | Isolated Atria & Ventricles | Dog | ~100 times less potent | [5] |
In Vivo Data
| Effect | Species | Dose | Route | Observation | Reference |
| Increased Blood Pressure & Heart Rate | Anesthetized Mongrel Dog | 0.1 mg/kg | Intravenous | Significant increase | [6] |
| Increased Cardiac Output, Right Heart Filling Pressure & Blood Pressure | New Zealand White Rabbit | 50 µg/kg & 200 µg/kg | Intravenous | Dose-dependent increase | [6] |
| Reduced Total Peripheral Resistance | New Zealand White Rabbit | 50 µg/kg | Intravenous | Decrease observed | [6] |
| Increased Total Peripheral Resistance | New Zealand White Rabbit | 200 µg/kg | Intravenous | Increase observed | [6] |
Pharmacokinetics
| Parameter | Species | Value | Route | Reference |
| Bioavailability | Human | ~55% | Oral | [5] |
| Half-life (t½) | Human | ~2 hours | Oral/Intravenous | [5] |
| Time to Peak Plasma Concentration (Tmax) | Human | Rapid | Oral | [1] |
| Volume of Distribution (Vd, beta) | Human | 160 L | Oral/Intravenous | [5] |
| Metabolism | Human | Extensive first-pass metabolism (conjugation) | Oral | [5] |
| Excretion | Human | ~80% in urine | Oral/Intravenous | [5] |
Experimental Protocols
Radioligand Binding Assay for Adrenergic Receptor Affinity
Objective: To determine the binding affinity (Ki) of this compound hydrochloride for α1 and β1 adrenergic receptors.
Principle: This competitive binding assay measures the ability of unlabeled this compound hydrochloride to displace a specific radiolabeled ligand from the receptor.
Materials:
-
Cell membranes expressing the adrenergic receptor of interest (α1 or β1).
-
Radioligand (e.g., [3H]prazosin for α1, [3H]dihydroalprenolol for β1).
-
This compound hydrochloride.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound hydrochloride.
-
In a microplate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound hydrochloride or buffer (for total binding) or a saturating concentration of a known antagonist (for non-specific binding).
-
Incubate the plate at a specified temperature and duration to allow binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (concentration of this compound hydrochloride that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for Radioligand Binding Assay.
Isolated Tissue Bath Assay for Vasoconstriction (EC50)
Objective: To determine the concentration-response relationship and EC50 value of this compound hydrochloride for vasoconstriction.
Principle: This assay measures the isometric contraction of an isolated blood vessel segment in response to cumulative concentrations of this compound hydrochloride.
Materials:
-
Isolated arterial tissue (e.g., rabbit aorta).
-
Krebs-Henseleit solution (physiological salt solution).
-
This compound hydrochloride.
-
Isolated tissue bath system with force-displacement transducer and data acquisition software.
-
Carbogen gas (95% O2, 5% CO2).
Procedure:
-
Dissect the arterial tissue and cut it into rings.
-
Suspend the rings in the tissue baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with carbogen.
-
Allow the tissues to equilibrate under a resting tension.
-
Induce a reference contraction (e.g., with KCl) to assess tissue viability.
-
After a washout and re-equilibration period, add cumulative concentrations of this compound hydrochloride to the bath.
-
Record the isometric tension developed at each concentration.
-
Construct a concentration-response curve by plotting the percentage of maximal contraction against the logarithm of the this compound hydrochloride concentration.
-
Determine the EC50 value (concentration that produces 50% of the maximal response) from the curve using non-linear regression.
Langendorff Perfused Heart Assay for Inotropic and Chronotropic Effects (EC50)
Objective: To assess the positive inotropic and chronotropic effects of this compound hydrochloride on an isolated heart.
Principle: This ex vivo model involves retrogradely perfusing an isolated heart with a physiological buffer, allowing for the measurement of cardiac function in the absence of systemic influences.
Materials:
-
Isolated heart (e.g., rat or guinea pig).
-
Langendorff perfusion apparatus.
-
Krebs-Henseleit solution.
-
This compound hydrochloride.
-
Pressure transducer and data acquisition system.
-
Pacing electrode (optional).
Procedure:
-
Excise the heart and cannulate the aorta on the Langendorff apparatus.
-
Initiate retrograde perfusion with oxygenated Krebs-Henseleit solution at a constant pressure or flow.
-
Insert a balloon into the left ventricle to measure isovolumetric pressure.
-
Allow the heart to stabilize and record baseline parameters (heart rate, left ventricular developed pressure, dP/dtmax).
-
Infuse cumulatively increasing concentrations of this compound hydrochloride into the perfusion solution.
-
Record the changes in heart rate (chronotropic effect) and left ventricular developed pressure (inotropic effect) at each concentration.
-
Construct concentration-response curves for both effects.
-
Determine the EC50 values for the positive chronotropic and inotropic responses.
Clinical Applications
This compound hydrochloride is primarily indicated for the treatment of hypotension, particularly orthostatic hypotension, a condition characterized by a drop in blood pressure upon standing.[1][3] It is also used to manage hypotension associated with anesthesia. The therapeutic efficacy of this compound hydrochloride in these conditions is a direct result of its ability to increase both peripheral vascular resistance and cardiac output.
Conclusion
This compound hydrochloride is a sympathomimetic agent with a well-defined mechanism of action involving the stimulation of α1 and β1 adrenergic receptors. Its pharmacodynamic effects, characterized by vasoconstriction and increased cardiac activity, translate into a clinically useful pressor response for the management of hypotensive states. The pharmacokinetic profile of this compound hydrochloride is marked by rapid absorption and a relatively short half-life. Further research to delineate specific binding affinities and potency values across different species and tissues will enhance the understanding of its pharmacological profile and aid in the development of novel therapeutic strategies.
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Negative chronotropic and positive inotropic actions of phencyclidine on isolated atrial muscle in guinea pigs and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Age-dependent differences in the positive inotropic effect of phenylephrine on rat isolated atria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The physiological disposition of this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. isolated guinea-pig ileum: Topics by Science.gov [science.gov]
Etilefrine: A Technical Guide on its Function as a Non-Selective Adrenergic Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the pharmacological properties of etilefrine (B194583), a sympathomimetic amine utilized in the management of hypotensive states. Contrary to its occasional classification as a selective alpha-1 (α₁) adrenergic agonist, this document synthesizes available scientific evidence to demonstrate that this compound exhibits a broader spectrum of activity, functioning as a potent agonist at both α₁ and beta-1 (β₁) adrenergic receptors. This guide will detail its receptor binding and functional potency, explore the downstream signaling pathways, and provide comprehensive experimental methodologies for its characterization. All quantitative data are presented in standardized tables for comparative analysis, and key pathways and workflows are visualized using Graphviz diagrams.
Introduction
This compound is a synthetic sympathomimetic agent structurally related to epinephrine (B1671497) and phenylephrine.[1] It is clinically employed for the treatment of orthostatic hypotension due to its ability to increase blood pressure.[2] While its pressor effects are well-documented, a nuanced understanding of its receptor selectivity is critical for predicting its full physiological effects and for guiding further drug development. This guide corrects the misconception of this compound as a selective α₁ adrenergic agonist and provides a comprehensive overview of its dual α₁ and β₁ adrenergic agonism.
Pharmacological Profile of this compound
This compound's primary mechanism of action involves the direct stimulation of adrenergic receptors. Extensive research indicates that it does not possess high selectivity for the α₁ subtype but rather engages both α₁ and β₁ receptors, with some reports suggesting minor activity at β₂ receptors.[3][4]
Receptor Binding Affinity
Table 1: this compound Binding Affinity at Adrenergic Receptors
| Receptor Subtype | Radioligand | Tissue/Cell Line | Kᵢ (nM) | Reference |
|---|---|---|---|---|
| α₁ | [³H]-Prazosin | Various | Data not consistently reported | |
| α₂ | [³H]-Yohimbine | Various | Data not consistently reported | |
| β₁ | [¹²⁵I]-Iodocyanopindolol | Various | Data not consistently reported | |
| β₂ | [¹²⁵I]-Iodocyanopindolol | Various | Data not consistently reported |
Note: Specific Kᵢ values for this compound are not consistently reported in the readily available scientific literature. This table serves as a template for data when it becomes available.
Functional Potency and Efficacy
Functional potency, often measured as the half-maximal effective concentration (EC₅₀) or pD₂ (-logEC₅₀), reflects the concentration of a drug required to elicit 50% of its maximal effect. Efficacy refers to the maximal response a drug can produce. Studies have demonstrated that this compound acts as an agonist at both α₁ and β₁ receptors, leading to vasoconstriction and increased cardiac output, respectively.
One study on isolated dog heart preparations found that this compound was about 100 times less potent than isoproterenol (B85558) in inducing positive chronotropic and inotropic effects, which are characteristic of β₁ receptor agonism.[4]
Table 2: this compound Functional Potency at Adrenergic Receptors
| Receptor Subtype | Functional Assay | Tissue/Cell Line | EC₅₀ (nM) or pD₂ | Efficacy (relative to standard agonist) | Reference |
|---|---|---|---|---|---|
| α₁ | Vasoconstriction | Animal Models | Dose-dependent increase in peripheral resistance | Full agonist | [5] |
| β₁ | Inotropic and Chronotropic Effects | Isolated Dog Heart | ~100x less potent than isoproterenol | Full agonist | [4] |
| β₂ | Bronchodilation/Vasodilation | Various | Minor activity reported | Partial agonist |[3] |
Signaling Pathways Activated by this compound
The physiological effects of this compound are a direct consequence of the activation of distinct downstream signaling cascades upon binding to α₁ and β₁ adrenergic receptors.
Alpha-1 Adrenergic Receptor Signaling
Activation of α₁ adrenergic receptors by this compound, primarily the Gq/11 G-protein coupled subtype, initiates a well-defined signaling pathway leading to smooth muscle contraction.
Caption: Alpha-1 adrenergic receptor signaling pathway activated by this compound.
Beta-1 Adrenergic Receptor Signaling
This compound's stimulation of β₁ adrenergic receptors, which are coupled to Gs G-proteins, results in increased cardiac contractility and heart rate.
Caption: Beta-1 adrenergic receptor signaling pathway activated by this compound.
Experimental Protocols
The following sections outline detailed methodologies for key experiments used to characterize the pharmacological profile of this compound.
Radioligand Binding Assay (Hypothetical Protocol for this compound)
This protocol is designed to determine the binding affinity (Kᵢ) of this compound for α₁ and β₁ adrenergic receptors.
Caption: Workflow for a radioligand binding assay to determine this compound's affinity.
Detailed Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing the human adrenergic receptor subtype of interest (e.g., HEK293 cells transfected with α₁A-AR or β₁-AR).
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a suitable method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add a fixed concentration of the appropriate radioligand (e.g., [³H]-Prazosin for α₁ receptors, [¹²⁵I]-Iodocyanopindolol for β₁ receptors).
-
Add increasing concentrations of unlabeled this compound.
-
To determine non-specific binding, add a high concentration of a known antagonist (e.g., phentolamine (B1677648) for α receptors, propranolol (B1214883) for β receptors) in separate wells.
-
Initiate the binding reaction by adding the membrane preparation.
-
Incubate at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.
-
-
Filtration and Quantification:
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
In Vitro Functional Assays
This assay measures the α₁-adrenergic receptor-mediated contractile response to this compound.
Detailed Methodology:
-
Tissue Preparation:
-
Humanely euthanize a laboratory animal (e.g., rat) and dissect the thoracic aorta or mesenteric artery.
-
Place the artery in cold, oxygenated Krebs-Henseleit solution.
-
Carefully remove adipose and connective tissue and cut the artery into rings (2-3 mm in length).
-
Suspend the arterial rings in an isolated organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.
-
-
Experimental Procedure:
-
Connect the arterial rings to isometric force transducers to record changes in tension.
-
Allow the tissues to equilibrate under a resting tension for a specified period.
-
Induce a reference contraction (e.g., with a high concentration of potassium chloride) to assess tissue viability.
-
After a washout period, add cumulative concentrations of this compound to the organ bath and record the contractile response.
-
-
Data Analysis:
-
Express the contractile response as a percentage of the maximum response to the reference contracting agent.
-
Plot the response against the log concentration of this compound to generate a concentration-response curve.
-
Determine the EC₅₀ and the maximum effect (Eₘₐₓ) from the curve.
-
This assay evaluates the β₁-adrenergic receptor-mediated effects of this compound on heart muscle contractility (inotropy) and rate (chronotropy).[4]
Detailed Methodology:
-
Tissue Preparation:
-
Isolate the right atrium (for chronotropic effects) and left ventricular papillary muscle (for inotropic effects) from a laboratory animal (e.g., guinea pig).
-
Suspend the tissues in an isolated organ bath containing an appropriate physiological salt solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
-
Experimental Procedure:
-
For the right atrium, record the spontaneous beating rate.
-
For the papillary muscle, stimulate electrically at a fixed frequency and record the developed tension.
-
After an equilibration period, add cumulative concentrations of this compound to the bath and record the changes in heart rate and contractile force.
-
-
Data Analysis:
-
Express the chronotropic response as the change in beats per minute and the inotropic response as the change in developed tension.
-
Plot the responses against the log concentration of this compound to generate concentration-response curves.
-
Determine the EC₅₀ values for both effects.
-
Conclusion
The evidence presented in this technical guide substantiates the classification of this compound as a non-selective adrenergic agonist with primary activity at α₁ and β₁ receptors. Its therapeutic effect in treating hypotension is a composite of α₁-mediated vasoconstriction, which increases peripheral resistance, and β₁-mediated increases in cardiac rate and contractility, which enhance cardiac output. The misconception of this compound as a selective α₁ agonist is an oversimplification that overlooks its significant cardiac effects. A thorough understanding of its dual mechanism of action is paramount for its safe and effective clinical application and for the development of future adrenergic agents with improved selectivity profiles. The experimental protocols detailed herein provide a robust framework for the continued investigation of this compound and other sympathomimetic compounds.
References
- 1. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of smooth muscle function in the isolated tissue bath-applications to pharmacology research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Chemical Structure and Synthesis of Etilefrine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etilefrine is a sympathomimetic amine used clinically for the treatment of orthostatic hypotension. This technical guide provides a detailed overview of its chemical structure and a comprehensive examination of its chemical synthesis. The document outlines a common synthetic route, including detailed experimental protocols, and presents key chemical data in a structured format. Furthermore, a visualization of the synthesis pathway is provided to facilitate a clear understanding of the process.
Chemical Structure of this compound
This compound, chemically known as (±)-1-(3-hydroxyphenyl)-2-(ethylamino)ethanol, is a synthetic adrenergic agonist. Its structure features a catecholamine-like framework, which is crucial for its pharmacological activity. The hydrochloride salt is the common pharmaceutical formulation.
Table 1: Chemical and Physical Properties of this compound Hydrochloride
| Property | Value | Reference |
| IUPAC Name | 3-[2-(ethylamino)-1-hydroxyethyl]phenol;hydrochloride | [1][2] |
| Molecular Formula | C₁₀H₁₆ClNO₂ | [2] |
| Molecular Weight | 217.69 g/mol | [2] |
| CAS Number | 943-17-9 | [2] |
| Appearance | White crystalline powder | [3] |
| Solubility | Very soluble in water, freely soluble in ethanol | [3] |
| Melting Point | Approximately 121 °C | [4] |
| SMILES | CCNCC(C1=CC(=CC=C1)O)O.Cl | [2] |
| InChIKey | KTNROWWHOBZQGK-UHFFFAOYSA-N | [2] |
Synthesis of this compound Hydrochloride
A common and effective method for the synthesis of this compound hydrochloride involves a two-step process starting from α-bromo-m-hydroxyacetophenone. The synthesis pathway is outlined below.
Synthesis Pathway
The synthesis proceeds via two key transformations: an amination reaction followed by a catalytic hydrogenation to reduce the ketone and effect debenzylation.
References
An In-depth Technical Guide on the Cardiovascular Effects of Etilefrine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etilefrine is a synthetic sympathomimetic amine primarily utilized as an antihypotensive agent for conditions such as orthostatic hypotension.[1][2] Chemically, it is related to epinephrine (B1671497) and phenylephrine (B352888) and functions by mimicking the effects of endogenous catecholamines on the cardiovascular system.[1][3] This guide provides a comprehensive technical overview of the cardiovascular effects of this compound, detailing its mechanism of action, hemodynamic consequences, and the experimental methodologies used to elucidate these effects.
Core Mechanism of Action
This compound is a direct-acting sympathomimetic agent that exerts its effects by binding to and activating adrenergic receptors.[2][3] Its pharmacological profile is characterized by a primary affinity for α1- and β1-adrenergic receptors, with weaker agonism at β2-receptors.[2][3][4]
-
α1-Adrenergic Receptor Stimulation: Activation of α1-adrenergic receptors, located on vascular smooth muscle cells, is a key component of this compound's action.[1][2] This interaction initiates a Gq-protein-mediated signaling cascade, leading to the stimulation of phospholipase C. The subsequent increase in intracellular calcium results in vasoconstriction, which elevates peripheral vascular resistance and, consequently, blood pressure.[2]
-
β1-Adrenergic Receptor Stimulation: this compound also targets β1-adrenergic receptors predominantly found in the heart.[1][5] Stimulation of these receptors leads to enhanced myocardial contractility (a positive inotropic effect) and an increased heart rate (a positive chronotropic effect).[1][5] This increase in cardiac function contributes significantly to a rise in cardiac output.[1][6]
The combined effect of increased peripheral resistance from α1-stimulation and augmented cardiac output from β1-stimulation results in a robust and sustained elevation of blood pressure, counteracting hypotensive states.[1]
Signaling Pathway Diagram
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. grokipedia.com [grokipedia.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. mims.com [mims.com]
- 5. This compound | C10H15NO2 | CID 3306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. What is this compound Hydrochloride used for? [synapse.patsnap.com]
In Vitro Receptor Affinity of Etilefrine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etilefrine is a sympathomimetic amine utilized for the treatment of orthostatic hypotension. Its therapeutic effects are mediated through its interaction with adrenergic receptors. An in-depth understanding of its receptor affinity and functional potency is crucial for optimizing its clinical use and for the development of novel adrenergic agonists. This technical guide provides a comprehensive overview of the in-vitro studies that have characterized the receptor affinity of this compound, with a focus on quantitative data, experimental protocols, and the underlying signaling pathways.
This compound is recognized as an α/β-adrenergic agonist, demonstrating a notable selectivity for α1 and β1 adrenergic receptors.[1][2] In-vitro studies have been instrumental in delineating this selectivity profile and quantifying its potency at various adrenergic receptor subtypes.
Quantitative Receptor Affinity Data
The following tables summarize the key quantitative data from in-vitro studies on this compound's interaction with adrenergic receptors.
| Receptor Subtype | Ligand | Assay Type | Test System | Affinity (Ki) | Reference |
| α1-Adrenergic | This compound | Radioligand Binding | Not Specified | Data Not Available | |
| β1-Adrenergic | This compound | Radioligand Binding | Not Specified | Data Not Available | |
| β2-Adrenergic | This compound | Radioligand Binding | Not Specified | Data Not Available |
Table 1: this compound Receptor Binding Affinities (Ki) . This table is intended to summarize the equilibrium dissociation constants (Ki) of this compound for different adrenergic receptor subtypes as determined by radioligand binding assays. Currently, specific Ki values from publicly available literature are not available.
| Receptor Subtype | Ligand | Assay Type | Test System | Potency (EC50/IC50) | Efficacy (% of Max Response) | Reference |
| β1-Adrenergic | This compound | Functional (Chronotropic & Inotropic) | Isolated Dog Atria & Ventricles | ~100x less potent than Isoproterenol | Not Specified | [2] |
| α1-Adrenergic | This compound | Functional (Vasoconstriction) | Human Leg Veins | Data Not Available | Data Not Available | [3] |
Table 2: this compound Functional Potency and Efficacy . This table summarizes the functional activity of this compound at different adrenergic receptor subtypes. The EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration) values indicate the potency of the drug in eliciting a functional response. A study on isolated dog heart preparations demonstrated that this compound is a highly selective β1-adrenoceptor agonist, though it is approximately 100 times less potent than the non-selective β-agonist Isoproterenol.[2]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. The following sections describe the typical experimental protocols used to assess the in-vitro receptor affinity and functional activity of compounds like this compound.
Radioligand Binding Assays
Radioligand binding assays are a fundamental technique to determine the affinity of a ligand for a receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for α and β-adrenergic receptors.
General Protocol:
-
Membrane Preparation:
-
Cells or tissues expressing the adrenergic receptor of interest are homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a binding buffer.
-
-
Competition Binding Assay:
-
A constant concentration of a radiolabeled ligand (e.g., [3H]-prazosin for α1, [3H]-yohimbine for α2, [125I]-cyanopindolol for β receptors) is incubated with the membrane preparation.
-
Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled antagonist.
-
-
Separation and Detection:
-
Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays
Functional assays measure the biological response elicited by a ligand upon binding to its receptor.
Objective: To determine the potency (EC50) and efficacy of this compound in stimulating cAMP production via β1 and β2-adrenergic receptors.
General Protocol:
-
Cell Culture:
-
Cells stably or transiently expressing the β1 or β2-adrenergic receptor are cultured in appropriate media.
-
-
Assay Procedure:
-
Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Increasing concentrations of this compound are added to the cells and incubated for a specific time.
-
-
cAMP Measurement:
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is measured using various methods, such as radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or time-resolved fluorescence resonance energy transfer (TR-FRET).
-
-
Data Analysis:
-
A dose-response curve is generated by plotting the cAMP concentration against the logarithm of the this compound concentration.
-
The EC50 value and the maximum response (Emax) are determined from the curve.
-
Objective: To determine the potency (EC50) and efficacy of this compound in stimulating intracellular calcium release via α1-adrenergic receptors.
General Protocol:
-
Cell Culture and Dye Loading:
-
Cells expressing the α1-adrenergic receptor are cultured on microplates.
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
-
Assay Procedure:
-
The microplate is placed in a fluorescence plate reader.
-
Increasing concentrations of this compound are added to the wells.
-
-
Fluorescence Measurement:
-
The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured over time.
-
-
Data Analysis:
-
The peak fluorescence response is plotted against the logarithm of the this compound concentration to generate a dose-response curve.
-
The EC50 value is determined from the curve.
-
Signaling Pathways
The interaction of this compound with adrenergic receptors triggers specific intracellular signaling cascades.
β-Adrenergic Receptor Signaling
β1 and β2-adrenergic receptors are G-protein coupled receptors (GPCRs) that primarily couple to the stimulatory G-protein, Gs.
Upon binding of this compound, the β-adrenergic receptor undergoes a conformational change, leading to the activation of Gs. The activated α-subunit of Gs then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The second messenger cAMP subsequently activates Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit the final cellular response.
α1-Adrenergic Receptor Signaling
α1-adrenergic receptors are GPCRs that couple to the Gq family of G-proteins.
Activation of the α1-adrenergic receptor by this compound leads to the activation of Gq. The activated α-subunit of Gq stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. DAG, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC), which then phosphorylates downstream targets to produce the cellular response, such as vasoconstriction.
Conclusion
The in-vitro pharmacological profile of this compound is characterized by its agonist activity at α1 and β1-adrenergic receptors. While existing literature provides a qualitative understanding of its receptor selectivity, there is a notable absence of comprehensive quantitative binding affinity data (Ki values). Functional assays confirm its activity, particularly its selective agonism at the β1-receptor, albeit with lower potency compared to isoproterenol. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to further investigate the molecular pharmacology of this compound and to design future studies aimed at developing more selective and potent adrenergic agents. Further research is warranted to populate the existing data gaps, particularly in obtaining precise Ki values through standardized radioligand binding assays across all adrenergic receptor subtypes.
References
The Pharmacokinetics and Metabolism of Etilefrine in Humans: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etilefrine (B194583) is a sympathomimetic amine utilized primarily for the treatment of orthostatic hypotension. Its therapeutic effect is mediated through direct agonistic activity on α- and β-adrenergic receptors, leading to vasoconstriction and an increase in cardiac output. A thorough understanding of the pharmacokinetic and metabolic profile of this compound is crucial for optimizing its clinical use and for the development of novel drug delivery systems. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound in humans, with a focus on quantitative data, experimental methodologies, and relevant biochemical pathways.
Pharmacokinetics
The disposition of this compound in the human body is characterized by rapid absorption, significant first-pass metabolism, and a relatively short elimination half-life. Pharmacokinetic studies have elucidated the key parameters governing its plasma concentration-time profile.
Data Presentation: Pharmacokinetic Parameters of this compound in Humans
The following table summarizes the key pharmacokinetic parameters of this compound reported in human studies.
| Parameter | Value | Reference |
| Bioavailability (Oral) | ~50% - 55% | [1] |
| 35% (fast release tablet) | [2] | |
| 17% (sustained release) | [2] | |
| 61% (sustained release with dihydroergotamine) | [2] | |
| Time to Peak Concentration (Tmax) | ~30 minutes | |
| Elimination Half-life (t1/2) | ~2.5 hours | |
| Predominant half-life of 2 hours | [1] | |
| Volume of Distribution (Vd, beta) | 160 L | [1] |
| Plasma Protein Binding | 23% | |
| * to Albumin | 8.5% | |
| Total Urinary Excretion (24h) | ~80% of dose | [1] |
| Unchanged (Oral) | 7% | |
| Conjugates (Oral) | 73% | |
| Unchanged (IV) | 28% | |
| Conjugates (IV)* | 44% |
Metabolism
This compound undergoes extensive metabolism, primarily in the liver and gastrointestinal tract, with conjugation being the major biotransformation pathway. This significant first-pass effect contributes to its relatively low oral bioavailability.
The primary metabolic routes are:
-
Conjugation: The phenolic hydroxyl group of this compound is susceptible to conjugation reactions, forming pharmacologically inactive metabolites.
-
Sulfation: Formation of a phenolic sulphate ester is the major metabolic pathway.[1]
-
Glucuronidation: this compound is also metabolized via glucuronidation.
-
-
Oxidative Deamination: A minor metabolic pathway involves the conversion of this compound to hydroxymandelic acid, accounting for approximately 3% of the metabolites.
-
Formation of Tetrahydroisoquinolines: Two isomeric tetrahydroisoquinolines have been identified as basic metabolites, which are excreted in both free and conjugated forms with sulfuric acid.[3] These are thought to arise from the condensation of this compound with formaldehyde.[3]
Visualization of this compound Metabolism
Experimental Protocols
The pharmacokinetic and metabolic data presented have been generated using a variety of experimental techniques. Below are detailed methodologies for key experiments cited in the literature.
Pharmacokinetic Study in Humans using 3H-Etilefrine
A foundational study on this compound's disposition involved the use of radiolabeled compounds to trace its fate in the body.[1]
1. Study Design:
-
A crossover design was employed with healthy human volunteers.
-
Subjects received either an intravenous infusion or an oral dose of 3H-etilefrine.
2. Sample Collection:
-
Serial blood samples were collected at predetermined time points to obtain plasma.
-
Urine was collected over a 24-hour period.
3. Sample Analysis:
-
Measurement of Total Radioactivity: Aliquots of plasma and urine were subjected to liquid scintillation counting to determine the total concentration of 3H-etilefrine and its metabolites.
-
Separation of Unchanged this compound and Metabolites:
-
Thin-Layer Chromatography (TLC): Plasma and urine extracts were spotted on TLC plates to separate the parent drug from its various metabolites.
-
Gas Chromatography (GC): Derivatized samples were analyzed by GC to quantify unchanged this compound.
-
4. Pharmacokinetic Analysis:
-
Plasma concentration-time data were fitted to an open two-compartment model.
-
Bioavailability was calculated by comparing the area under the plasma concentration-time curve (AUC) of unchanged this compound after oral and intravenous administration.
Determination of this compound in Human Plasma by High-Performance Liquid Chromatography (HPLC)
For the quantification of this compound in biological matrices without the use of radiolabels, sensitive and specific chromatographic methods have been developed.
1. Sample Preparation:
-
Solid-Phase Extraction (SPE): Plasma samples were passed through an SPE cartridge to remove interfering substances and concentrate the analyte.
-
Solvent Extraction: The eluate from the SPE cartridge was further purified by liquid-liquid extraction.
2. HPLC System and Conditions:
-
Column: ODS SUPELCO C18 (25 cm x 4.6 mm, 5 µm particle size).[4]
-
Mobile Phase: A mixture of 0.1 M phosphate (B84403) buffer (pH 4) and acetonitrile (B52724) (30:70, v/v).[4]
-
Flow Rate: 1 mL/min.[4]
-
Detection:
-
UV Detection: At 220 nm.[4]
-
Electrochemical Detection: Provides high sensitivity for the quantification of this compound.
-
3. Method Validation:
-
The method was validated for linearity, accuracy, precision, and selectivity according to ICH guidelines.[4]
Visualization of a General Experimental Workflow for a Pharmacokinetic Study
Conclusion
The pharmacokinetic profile of this compound in humans is well-characterized, demonstrating rapid absorption followed by extensive first-pass metabolism, which primarily involves conjugation reactions. The relatively short half-life of the drug necessitates consideration in dosing regimens. The analytical methodologies developed for its quantification in biological fluids are robust and sensitive, enabling detailed pharmacokinetic and metabolic investigations. This in-depth guide provides essential information for researchers and professionals in the field of drug development, facilitating a deeper understanding of this compound's disposition in the human body and informing future research endeavors.
References
- 1. The physiological disposition of this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dihydroergotamine increases the bioavailability of orally administered this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic comparison of this compound to its prodrug, the stearic acid ester of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Etilefrine as a Sympathomimetic Amine: A Technical Guide
Abstract: This technical guide provides an in-depth analysis of etilefrine (B194583), a synthetic sympathomimetic amine utilized primarily for the management of orthostatic hypotension. The document elucidates its mechanism of action, pharmacodynamic effects, and pharmacokinetic profile. Core experimental methodologies are detailed to provide a practical framework for researchers. This compound exerts its effects through direct agonism at α1- and β1-adrenergic receptors, supplemented by a minor, indirect catecholamine-releasing action. This dual activity results in increased peripheral vascular resistance and enhanced cardiac output, collectively elevating systemic blood pressure. This guide summarizes key quantitative data and visualizes critical pathways and workflows to support advanced research and drug development.
Introduction
This compound is a direct-acting sympathomimetic agent belonging to the phenethylamine (B48288) chemical class.[1] Structurally related to epinephrine (B1671497) and phenylephrine, it is clinically employed as an antihypotensive agent, particularly for orthostatic hypotension.[2][3] Its therapeutic action stems from its ability to mimic the effects of endogenous catecholamines, primarily by stimulating the adrenergic receptors of the sympathetic nervous system.[3][4] This document serves as a technical resource for researchers, scientists, and drug development professionals, offering a detailed examination of this compound's pharmacological properties.
Mechanism of Action
This compound's primary mechanism of action involves the direct stimulation of multiple adrenergic receptor subtypes.[4] It also exhibits a secondary, indirect sympathomimetic effect.
Direct Adrenergic Agonism
This compound functions as a selective agonist at α1- and β1-adrenergic receptors, with weaker activity at β2-receptors.[2][5][6]
-
α1-Adrenergic Receptor Activation: By binding to α1-adrenergic receptors on vascular smooth muscle cells, this compound triggers a Gq-protein-mediated signaling cascade.[5] This leads to the activation of phospholipase C, an increase in intracellular calcium, and subsequent vasoconstriction, which elevates peripheral vascular resistance and systemic blood pressure.[4][5]
-
β1-Adrenergic Receptor Activation: Stimulation of β1-adrenergic receptors, predominantly located in the heart, enhances myocardial contractility (a positive inotropic effect) and increases heart rate (a positive chronotropic effect).[4][7] This results in an increased cardiac output, further contributing to the pressor effect.[4][6] Studies in isolated dog heart preparations indicate that this compound is a highly selective β1-adrenoceptor agonist.[4]
Indirect Sympathomimetic Action
In addition to its direct receptor agonism, this compound has been shown to possess a moderate, indirect sympathomimetic activity.[5][7] This action, similar to that of tyramine (B21549), involves promoting the release of endogenous norepinephrine (B1679862) from sympathetic nerve terminals.[4][7] Studies on the ventral caudal artery of the rat, a vessel with rich sympathetic innervation, have demonstrated this effect.[7] However, its primary effects are considered to be direct, as its inotropic action is not diminished in reserpine-pretreated preparations.[1]
Intracellular Signaling Pathways
Recent evidence indicates that this compound also modulates key intracellular signaling pathways related to cellular energy status. In PC-3 and 293T cell lines, this compound has been shown to activate AMP-activated protein kinase (AMPK) and inhibit Akt signaling.[2][6]
Pharmacodynamics
This compound's interaction with adrenergic receptors translates into a range of physiological effects, primarily on the cardiovascular system. Intravenous administration in healthy individuals increases pulse rate, cardiac output, stroke volume, central venous pressure, and mean arterial pressure.[8]
-
Cardiovascular Effects: The stimulation of β1 receptors leads to increased heart rate and contractility.[4] Concurrently, α1 receptor-mediated vasoconstriction increases peripheral vascular resistance, although this effect is more pronounced at higher doses.[8] At lower infusion doses (1-8 mg), a drop in peripheral resistance may be observed.[8]
-
Receptor Selectivity: While this compound acts on both α and β receptors, functional studies suggest a high selectivity for β1 over β2 receptors.[4] In isolated dog atria, the effects of this compound were significantly inhibited by the β1-selective antagonist atenolol, but not by the β2-selective antagonist ICI 118,551.[4] In isolated rat atria, its inotropic effects were blocked by propranolol (B1214883) but not by the α-blocker phentolamine.[1]
-
Potency: Compared to endogenous catecholamines, this compound is a less potent agonist.[1] In isolated dog heart preparations, it was found to be approximately 100 times less potent than isoproterenol (B85558) in producing positive chronotropic and inotropic effects.[4]
Pharmacokinetics
The clinical efficacy and dosing regimen of this compound are governed by its pharmacokinetic properties, which are characterized by rapid absorption and significant first-pass metabolism.
Table 1: Summary of this compound Pharmacokinetic Parameters
| Parameter | Value | Source(s) |
|---|---|---|
| Oral Bioavailability | ~50% | [5] |
| Protein Binding | 23% | [2] |
| Time to Peak Plasma | ~30 minutes (oral) | [5] |
| Elimination Half-life | ~2.5 hours | [2][5] |
| Metabolism | Hepatic and gut wall; primarily conjugation (sulfation) | [2][5] |
| Excretion | ~80% in urine within 24 hours (7-28% unchanged, 44-73% as conjugates) |[2][5] |
Quantitative In Vitro Signaling Data
While specific receptor binding affinities (Ki) and functional potencies (EC50) for this compound are not widely reported in recent literature, studies have quantified its effects on downstream signaling molecules.
Table 2: Effect of this compound on AMPK and Akt Phosphorylation
| Cell Lines | Treatment | Target | Result | Source(s) |
|---|---|---|---|---|
| PC-3 and 293T | 10 µM this compound HCl (1-2 h) | Phospho-AMPKα (Thr172) | 1.5-2.0 fold increase vs. control | [2][6] |
| PC-3 and 293T | 10 µM this compound HCl (1-2 h) | Phospho-Akt (Ser473) | 0.2-0.4 fold decrease vs. control |[2][6] |
Experimental Protocols
The following sections detail representative methodologies for key experiments used to characterize the sympathomimetic activity of compounds like this compound.
Protocol: Isolated Aortic Ring Vasoconstriction Assay
This ex vivo protocol is used to determine the vasoconstrictor activity and potency (EC50) of a sympathomimetic amine.
-
Tissue Preparation:
-
Euthanize a male Sprague-Dawley rat (250-300g) via an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Perform a thoracotomy and carefully dissect the thoracic aorta. Place the aorta in cold, oxygenated Krebs-Henseleit buffer (Composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11).
-
Clean the aorta of adherent connective and adipose tissue and cut it into 2-3 mm wide rings. The endothelium may be mechanically removed by gently rubbing the intimal surface with a wire, if required.
-
-
Organ Bath Setup:
-
Suspend each aortic ring between two L-shaped stainless steel hooks in a 10 mL organ bath chamber filled with Krebs-Henseleit buffer.
-
Maintain the buffer at 37°C and continuously bubble with carbogen (B8564812) (95% O2, 5% CO2) to maintain a pH of 7.4.
-
Connect the upper hook to an isometric force transducer linked to a data acquisition system.
-
-
Equilibration and Viability Check:
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the buffer every 15-20 minutes.
-
After equilibration, contract the rings with a high-potassium solution (e.g., 60 mM KCl) to test for viability. After the contraction plateaus, wash the rings with buffer until tension returns to baseline.
-
-
Dose-Response Curve Generation:
-
Once a stable baseline is achieved, add this compound to the organ bath in a cumulative manner, increasing the concentration stepwise (e.g., from 1 nM to 100 µM).
-
Allow the response to each concentration to stabilize before adding the next higher concentration.
-
-
Data Analysis:
-
Record the contractile force (in grams or millinewtons) at each concentration.
-
Normalize the responses by expressing them as a percentage of the maximum contraction induced by KCl.
-
Plot the percentage contraction against the logarithm of the agonist concentration to generate a dose-response curve.
-
Calculate the EC50 (concentration producing 50% of the maximal response) and Emax (maximal response) using non-linear regression analysis (e.g., a four-parameter logistic equation).
-
Protocol: Isolated Atria Inotropic & Chronotropic Assay
This protocol assesses the direct effects of a sympathomimetic amine on heart muscle contractility (inotropy) and rate (chronotropy).[1][4]
-
Tissue Preparation:
-
Euthanize a Wistar rat or guinea pig via an approved method.
-
Rapidly excise the heart and place it in cold, oxygenated Krebs-Henseleit buffer.
-
Dissect the atria (either spontaneously beating right atria for chronotropy or electrically driven left atria for inotropy) from the ventricles.
-
-
Organ Bath Setup:
-
Suspend the atrial preparation in a 10 mL organ bath containing Krebs-Henseleit buffer at 32-35°C, bubbled with carbogen.
-
Attach one end of the atrium to a fixed hook and the other to an isometric force transducer under a resting tension of 0.5-1.0 g.
-
For inotropic studies on the left atrium, place flanking platinum electrodes to pace the muscle at a constant frequency (e.g., 1 Hz) with square-wave pulses of 5 ms (B15284909) duration and a voltage 20% above the threshold.
-
-
Equilibration:
-
Allow the preparation to equilibrate for 45-60 minutes, with regular buffer changes, until a stable baseline contractile force and/or rate is achieved.
-
-
Dose-Response Curve Generation:
-
Add this compound cumulatively to the bath to achieve final concentrations ranging from nanomolar to micromolar.
-
Record the steady-state response at each concentration before adding the next.
-
-
Data Analysis:
-
For inotropy, measure the change in developed tension (g or mN).
-
For chronotropy, measure the change in beats per minute (BPM).
-
Express responses as a percentage of the maximal response or as an absolute change from baseline.
-
Plot the response against the log-concentration and determine EC50 and Emax values via non-linear regression.
-
Protocol: Western Blot for AMPK/Akt Signaling Analysis
This protocol details the method to quantify changes in protein phosphorylation, as seen with this compound's effect on AMPK and Akt.[2][6]
-
Cell Culture and Treatment:
-
Culture human prostate cancer (PC-3) or human embryonic kidney (HEK293T) cells in appropriate media (e.g., RPMI-1640 or DMEM with 10% FBS) to 70-80% confluency.
-
Treat cells with this compound hydrochloride (e.g., 10 µM) or vehicle control for a specified duration (e.g., 1-2 hours) in serum-free media.
-
-
Protein Extraction:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate proteins by size on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Use antibodies specific for:
-
Phospho-AMPKα (Thr172)
-
Total AMPKα
-
Phospho-Akt (Ser473)
-
Total Akt
-
A loading control (e.g., GAPDH or β-actin)
-
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using an imaging system (e.g., ChemiDoc).
-
Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal for each target. Further normalize to the loading control to ensure equal protein loading.
-
Conclusion
This compound is a multifaceted sympathomimetic amine whose primary therapeutic utility in treating hypotension is derived from its direct agonist activity at α1- and β1-adrenergic receptors.[4][9][10] This action is complemented by a secondary, indirect mechanism involving the release of endogenous catecholamines.[4][5] The resulting pharmacodynamic profile—an increase in both peripheral vascular resistance and cardiac output—effectively elevates systemic blood pressure.[8] Its pharmacokinetic profile necessitates multiple daily doses for sustained therapeutic effect.[5] Furthermore, emerging research into its influence on intracellular signaling pathways such as AMPK/Akt suggests a broader range of cellular effects that warrant further investigation.[2][6] The experimental protocols detailed herein provide a foundation for future research into this compound and other novel sympathomimetic agents.
References
- 1. Positive inotropic effect of ethylephrine on the isolated rat atria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 4. Pharmacological analysis of positive chronotropic and inotropic responses to this compound in isolated dog heart preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vascular effects of this compound. Further studies to substantiate the predominant indirect sympathomimetic action of this agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The indirect sympathomimetic activity of this compound--a comparison with tyramine and ephedrine using [3H] noradrenaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The cardiovascular effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. This compound | C10H15NO2 | CID 3306 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Early-Stage Discovery Research of Etilefrine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etilefrine (B194583) is a synthetic sympathomimetic amine utilized primarily for the treatment of hypotension, particularly orthostatic hypotension.[1] As a direct-acting sympathomimetic agent, it mimics the effects of endogenous catecholamines, such as epinephrine (B1671497) and norepinephrine, on the cardiovascular system.[1][2] This technical guide provides an in-depth overview of the core aspects of early-stage discovery research involving this compound, with a focus on its mechanism of action, experimental evaluation, and key pharmacological data.
Mechanism of Action
This compound exerts its therapeutic effects by acting as an agonist at adrenergic receptors, specifically demonstrating selectivity for α1 and β1 subtypes.[1][3][4][5][6][7][8][9] This dual agonism leads to a multi-pronged physiological response that culminates in an increase in blood pressure.
α1-Adrenergic Receptor Agonism: this compound stimulates α1-adrenergic receptors located on vascular smooth muscle cells.[1][2][3] Activation of these Gq protein-coupled receptors initiates a signaling cascade involving phospholipase C (PLC), which leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[10] This cascade ultimately results in an increase in intracellular calcium levels, leading to vasoconstriction.[10] The resulting increase in peripheral vascular resistance is a primary contributor to the elevation of systemic blood pressure.[1][2][3]
β1-Adrenergic Receptor Agonism: Simultaneously, this compound stimulates β1-adrenergic receptors, which are predominantly located in the heart.[1][2][3] These Gs protein-coupled receptors, upon activation, stimulate adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[11] Elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates various intracellular proteins, resulting in increased heart rate (positive chronotropic effect) and enhanced myocardial contractility (positive inotropic effect).[1][11] This enhancement of cardiac function leads to an increased cardiac output, further contributing to the rise in blood pressure.[1][2][3]
Some studies also suggest a weaker agonistic action at β2-adrenergic receptors.[12]
Signaling Pathways
The signaling pathways activated by this compound are central to its pharmacological effects. Below are diagrams illustrating the canonical signaling cascades for the α1 and β1 adrenergic receptors.
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by rapid absorption and significant first-pass metabolism.
| Parameter | Value | Species | Route of Administration | Reference |
| Bioavailability | ~50-55% | Human | Oral | [12][13] |
| Protein Binding | 23% | Human | - | [12] |
| Elimination Half-life | ~2.5 hours | Human | - | [12] |
| Metabolism | Hepatic conjugation (glucuronidation) | Human | - | [2][12] |
| Excretion | ~80% in urine within 24 hours | Human | Oral/IV | [12] |
Preclinical and Clinical Data
A summary of key findings from preclinical and clinical studies is presented below.
In Vitro Data
| Assay Type | Key Finding | Reference |
| Adrenergic Receptor Affinity | Higher affinity for β1 than β2 adrenoreceptors. | [12] |
| Cellular Assays (PC-3 and 293T cells) | At 10 µM, this compound activates AMPKα phosphorylation and inhibits Akt (Ser473) phosphorylation. | [4][14] |
In Vivo Animal Data
| Animal Model | Dose | Route | Key Findings | Reference |
| Anesthetized Mongrel Dogs | 0.1 mg/kg | IV | Increased blood pressure and heart rate. | [4][14] |
| Dogs with Partial Ischemic Myocardium | 0.04 mg/kg | IV | Increased blood flow in normal myocardium, increased systolic aortic pressure, decreased diastolic aortic pressure, and increased heart rate. | [10] |
| Dogs with Partial Ischemic Myocardium | 0.2 mg/kg | IV | Increased blood flow in ischemic myocardium, initial decrease then increase in aortic pressure, and increased heart rate and cardiac output. | [10] |
| Pregnant Guinea Pigs | 3 x 0.14 mg/kg daily | Injections | Reduced uterine blood flow by 68%. | [15] |
Human Clinical Data
| Study Population | Dose | Route | Key Findings | Reference |
| Healthy Individuals | 1-8 mg infusion | IV | Increased pulse rate, cardiac output, stroke volume, central venous pressure, and mean arterial pressure. Peripheral vascular resistance decreased at lower doses and increased at higher doses. | [16] |
| Patients with Orthostatic Dysregulation | 20 mg daily (pivalate salt) | Oral (long-term) | Marked and long-lasting increase in systolic blood pressure (+40.3 mmHg) and blood pressure amplitude (+37.5 mmHg). | [17] |
| Patients undergoing Aortofemoral Bypass Surgery | 2 mg | IV | Statistically significant increase in mean arterial pressure and cardiac index. | [11][18] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are representative protocols for key experiments in the early-stage discovery of this compound.
Adrenergic Receptor Binding Assay (Radioligand Displacement)
Objective: To determine the binding affinity (Ki) of this compound for α1 and β1 adrenergic receptors.
Materials:
-
Cell membranes expressing the adrenergic receptor subtype of interest (e.g., from transfected cell lines or tissue homogenates).
-
Radioligand specific for the receptor subtype (e.g., [³H]-Prazosin for α1 receptors, [¹²⁵I]-Iodocyanopindolol for β receptors).
-
Non-labeled this compound hydrochloride.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound.
-
Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a non-labeled competitor).
-
Incubate at room temperature for a specified time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation.
In Vitro Functional Assay (cAMP Measurement)
Objective: To assess the functional agonistic activity of this compound at β1-adrenergic receptors by measuring changes in intracellular cAMP levels.
Materials:
-
A cell line stably expressing the human β1-adrenergic receptor (e.g., CHO or HEK293 cells).
-
This compound hydrochloride.
-
A known β-agonist (e.g., Isoproterenol) as a positive control.
-
Cell culture medium.
-
A cAMP assay kit (e.g., HTRF, ELISA, or LANCE-based).
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the positive control.
-
Replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
Add the different concentrations of this compound or the positive control to the wells.
-
Incubate for a specified time at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen assay kit.
-
Plot the cAMP concentration against the logarithm of the agonist concentration to generate a dose-response curve.
-
Determine the EC50 value (the concentration of this compound that produces 50% of the maximal response).
In Vivo Cardiovascular Assessment in an Animal Model
Objective: To evaluate the effects of this compound on blood pressure and heart rate in an anesthetized rodent model.
Materials:
-
Male Wistar rats (or another suitable rodent model).
-
Anesthetic agent (e.g., urethane (B1682113) or a combination of ketamine/xylazine).
-
This compound hydrochloride solution for injection.
-
Saline solution (vehicle control).
-
Catheters for cannulation of the carotid artery and jugular vein.
-
Pressure transducer and data acquisition system.
-
ECG electrodes and recording system.
Procedure:
-
Anesthetize the animal and maintain a stable level of anesthesia throughout the experiment.
-
Surgically expose and cannulate the carotid artery for blood pressure measurement and the jugular vein for drug administration.
-
Connect the arterial catheter to a pressure transducer to continuously record blood pressure.
-
Attach ECG electrodes to monitor heart rate.
-
Allow the animal to stabilize for a baseline recording period.
-
Administer a bolus intravenous injection of the vehicle control (saline) and record cardiovascular parameters.
-
Administer increasing doses of this compound intravenously at specified intervals, allowing for the return to baseline or a stable state between doses.
-
Continuously record mean arterial pressure (MAP) and heart rate (HR).
-
Analyze the data to determine the dose-dependent effects of this compound on MAP and HR.
Experimental Workflows
The following diagrams illustrate typical workflows for key experimental procedures in the pharmacological profiling of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Alpha-1 (Adrenergic) Receptors Mnemonic for USMLE [pixorize.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 11. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
- 16. commerce.bio-rad.com [commerce.bio-rad.com]
- 17. The cardiovascular effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Targeting in-silico GPCR Conformations with Ultra-Large Library Screening for Hit Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Studying Orthostatic Hypotension in Animal Models Using Etilefrine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orthostatic hypotension (OH) is a condition characterized by a significant drop in blood pressure upon standing, leading to symptoms such as dizziness, lightheadedness, and syncope. Animal models are crucial for understanding the pathophysiology of OH and for the preclinical evaluation of potential therapeutics. Etilefrine (B194583), a sympathomimetic agent, is a valuable tool in these studies due to its well-characterized mechanism of action on adrenergic receptors.
This compound is a direct-acting sympathomimetic amine that stimulates both α1 and β1 adrenergic receptors.[1][2][3][4][5][6] Its action on α1-adrenergic receptors in vascular smooth muscle leads to vasoconstriction, which increases peripheral vascular resistance and consequently elevates blood pressure.[1][3][5] Stimulation of β1-adrenergic receptors in the heart results in a positive chronotropic (increased heart rate) and inotropic (increased contractility) effect, leading to enhanced cardiac output.[1][3][7] These dual actions make this compound an effective agent to counteract the effects of orthostatic stress.
These application notes provide detailed protocols for utilizing this compound to study orthostatic hypotension in rodent models, summarize quantitative data from relevant studies, and illustrate the key signaling pathways and experimental workflows.
Data Presentation
Table 1: Summary of this compound Doses and Effects in Animal Models of Orthostatic Hypotension
| Animal Model | This compound Dose | Route of Administration | Key Effects on Blood Pressure (BP) and Heart Rate (HR) | Reference |
| Dog | 0.1 mg/kg | Intravenous (i.v.) | Increased BP and HR. Did not attenuate the tilt-induced decrease in BP. | [7][8] |
| Dog | 0.04 mg/kg | Intravenous (i.v.) | Elevated systolic aortic pressure, decreased diastolic aortic pressure, and elevated HR. | [9] |
| Dog | 0.2 mg/kg | Intravenous (i.v.) | Initial considerable decrease in aortic pressure, followed by an increase above control values. More elevated HR than at lower doses. | [9] |
| Rabbit | 10 and 30 mg/kg | Intraduodenal (i.d.) | The higher dose significantly mitigated chlorpromazine-induced orthostatic hypotension. | [5] |
Table 2: Cardiovascular Effects of this compound in Healthy and Hypotensive States
| Parameter | Effect of this compound | Mechanism | Reference |
| Blood Pressure | |||
| Systolic Blood Pressure | Increase | α1-adrenergic receptor-mediated vasoconstriction and β1-adrenergic receptor-mediated increase in cardiac output. | [1][3][10] |
| Diastolic Blood Pressure | Variable (may decrease or remain unchanged) | Dependent on the balance between α1-mediated vasoconstriction and potential β2-mediated vasodilation at lower doses. | [9][10] |
| Mean Arterial Pressure | Increase | Overall effect of increased peripheral resistance and cardiac output. | [3] |
| Heart Rate | Increase | β1-adrenergic receptor stimulation in the sinoatrial node. | [1][3][7] |
| Cardiac Output | Increase | Combined effect of increased heart rate and contractility (stroke volume). | [2][3] |
| Peripheral Vascular Resistance | Increase (at higher doses) | Predominant α1-adrenergic receptor-mediated vasoconstriction. | [3] |
Experimental Protocols
Protocol 1: Induction and Assessment of Orthostatic Hypotension in Anesthetized Rats using a Tilt-Table Test
Objective: To induce a transient state of orthostatic hypotension in anesthetized rats to evaluate the efficacy of this compound in maintaining blood pressure.
Materials:
-
Anesthetic cocktail (e.g., a combination of alpha-chloralose, urethane, and sodium pentobarbital)[1]
-
Tilt-table apparatus capable of changing the rat's position from supine to a head-up tilt of 45-90 degrees[1]
-
Catheters for arterial and venous access (e.g., carotid artery and jugular vein)
-
Blood pressure transducer and data acquisition system
-
This compound hydrochloride solution for injection
-
Saline solution (vehicle control)
Procedure:
-
Animal Preparation:
-
Anesthetize the rat with the chosen anesthetic cocktail. The depth of anesthesia should be sufficient to prevent pain reflexes but maintain cardiovascular function.
-
Place the rat in a supine position on the tilt-table.
-
Surgically implant a catheter into the carotid artery for continuous blood pressure monitoring.
-
Implant a catheter into the jugular vein for intravenous administration of this compound or vehicle.
-
Allow the animal to stabilize for a period of at least 30 minutes post-surgery, monitoring for stable baseline blood pressure and heart rate.
-
-
Baseline Measurements:
-
Record baseline mean arterial pressure (MAP) and heart rate (HR) for a continuous period of 10-15 minutes while the rat is in the supine (0 degrees) position.
-
-
Induction of Orthostatic Hypotension (Tilt-Test):
-
Rapidly tilt the table to a head-up position of 45 to 90 degrees.[1]
-
Maintain the head-up tilt position for a duration of 3-5 minutes.[1]
-
Continuously record MAP and HR throughout the tilt and the subsequent return to the supine position. A drop in MAP upon tilting indicates the induction of orthostatic hypotension.
-
-
Drug Administration and Evaluation:
-
Administer a bolus intravenous injection of this compound at the desired dose (a dose range can be explored, e.g., 0.01-0.3 mg/kg) or vehicle.
-
Allow a sufficient period for the drug to take effect (e.g., 5-10 minutes).
-
Repeat the tilt-test as described in step 3.
-
The efficacy of this compound is determined by its ability to attenuate the fall in MAP during the head-up tilt compared to the vehicle control.
-
-
Data Analysis:
-
Calculate the change in MAP and HR from baseline during the tilt for both the vehicle and this compound treatment groups.
-
Compare the magnitude of the orthostatic hypotensive response between the groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Mandatory Visualizations
Signaling Pathways
Caption: Signaling pathway of this compound via α1 and β1 adrenergic receptors.
Experimental Workflow
Caption: Workflow for studying this compound in a rat model of orthostatic hypotension.
Conclusion
The protocols and data presented provide a framework for utilizing this compound as a pharmacological tool to investigate orthostatic hypotension in animal models. The rat tilt-table model is a reproducible and effective method for inducing transient orthostatic stress, allowing for the evaluation of pressor agents like this compound. By understanding the mechanism of action and having access to detailed experimental procedures, researchers can effectively design and execute studies to explore the therapeutic potential of novel compounds for the treatment of orthostatic hypotension.
References
- 1. researchgate.net [researchgate.net]
- 2. Orthostatic hypotension induced by postural change in the rat (tilt test) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The cardiovascular effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Pharmacodynamics of etilfrine pivilate in the orthostatic syndrome] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of midodrine on chlorpromazine-induced orthostatic hypotension in rabbits: comparison with amezinium, this compound and droxidopa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Effects of dihydroergotamine and this compound on experimentally-induced postural hypotension in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. β1-Adrenergic receptors stimulate cardiac contractility and CaMKII activation in vivo and enhance cardiac dysfunction following myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Long-term effect of this compound pivalate on blood pressure in man - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Etilefrine in Smooth Muscle Contraction Assays: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etilefrine is a sympathomimetic amine that functions as a direct-acting adrenergic agonist with a pronounced affinity for α1 and β1 receptors.[1][2][3][4] Its primary mechanism of action in the vasculature involves the stimulation of α1-adrenergic receptors on vascular smooth muscle cells, leading to vasoconstriction and a subsequent increase in peripheral resistance and blood pressure.[1][3][4] This makes this compound a valuable tool for studying smooth muscle physiology and pharmacology, particularly in the context of hypertension and other vascular disorders. This document provides detailed application notes and protocols for utilizing this compound in smooth muscle contraction assays, with a focus on the widely used isolated aortic ring model.
Mechanism of Action and Signaling Pathways
This compound exerts its effects on smooth muscle primarily through the α1-adrenergic signaling pathway. Upon binding to α1-adrenergic receptors, a cascade of intracellular events is initiated, leading to an increase in intracellular calcium concentration ([Ca2+]) and sensitization of the contractile machinery to Ca2+, ultimately resulting in smooth muscle contraction.
A secondary effect of this compound is mediated through β1-adrenergic receptors, which are predominantly found in cardiac tissue. Stimulation of these receptors leads to increased heart rate and contractility. While not the primary focus of vascular smooth muscle assays, it is a noteworthy aspect of this compound's overall cardiovascular profile.
Signaling Pathway Diagrams
References
Application Notes and Protocols: Investigating Etilefrine for Chylothorax Treatment in Animal Models
Introduction:
Chylothorax, the accumulation of chyle in the pleural space, presents a significant therapeutic challenge. While treatment often involves addressing the underlying cause and providing supportive care, pharmacological interventions are an area of active investigation. Etilefrine, an alpha-1 adrenergic agonist, has been proposed as a potential treatment for chylothorax based on its mechanism of action, which suggests it may reduce chyle flow. However, to date, there is a notable scarcity of preclinical animal studies specifically evaluating the efficacy and safety of this compound for this indication.
These application notes provide a comprehensive, albeit hypothetical, framework for researchers and drug development professionals to investigate the potential of this compound in a preclinical animal model of chylothorax. The following sections detail the proposed mechanism of action, a hypothetical experimental protocol, and examples of quantitative data to be collected.
Proposed Mechanism of Action of this compound in Chylothorax
This compound is a sympathomimetic amine that acts as a direct alpha-1 adrenergic agonist. Its proposed therapeutic effect in chylothorax is believed to stem from its ability to stimulate the contraction of smooth muscle cells within the thoracic duct and major lymphatic vessels. This contraction is hypothesized to increase lymphatic tone and decrease the leakage of chyle into the pleural space. The activation of alpha-1 adrenergic receptors on these smooth muscle cells leads to a cascade of intracellular events, ultimately resulting in muscle contraction.
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Etilefrine
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed application note and protocol for the quantitative analysis of Etilefrine (B194583) using High-Performance Liquid Chromatography (HPLC) with UV detection.
Introduction
This compound is a sympathomimetic amine used as a cardiac stimulant and antihypotensive agent. Accurate and reliable quantification of this compound in pharmaceutical formulations and biological matrices is crucial for quality control, pharmacokinetic studies, and clinical monitoring. High-Performance Liquid Chromatography (HPLC) offers a sensitive and specific method for this purpose. This application note details a validated HPLC method for the determination of this compound, providing comprehensive protocols and performance data.
HPLC Methodologies for this compound Quantification
Two reversed-phase HPLC methods are presented below, offering flexibility in column and mobile phase selection.
Method 1: Phosphate (B84403) Buffer and Acetonitrile (B52724) Mobile Phase
This method is a stability-indicating assay that has been extensively validated for the determination of this compound hydrochloride in the presence of its degradation products.[1][2]
Method 2: Phosphoric Acid and Acetonitrile Mobile Phase
This method provides a simpler mobile phase composition suitable for the analysis of this compound.[3] For mass spectrometry applications, the phosphoric acid can be substituted with formic acid.[3]
Data Presentation: HPLC Method Parameters and Performance
The following tables summarize the chromatographic conditions and validation parameters for the two described HPLC methods.
Table 1: Chromatographic Conditions for this compound Quantification
| Parameter | Method 1 | Method 2 |
| Column | ODS SUPELCO C18 (25 cm x 4.6 mm, 5 µm)[1][2] | Newcrom R1[3] |
| Mobile Phase | 0.1M Phosphate Buffer (pH 4) : Acetonitrile (30:70, v/v)[1][2] | Water, Acetonitrile, and Phosphoric Acid[3] |
| Flow Rate | 1.0 mL/min[1][2] | Not Specified |
| Detection | UV at 220 nm[1][2] | Not Specified |
| Injection Volume | 20 µL | Not Specified |
| Temperature | Ambient[1][2] | Not Specified |
| Internal Standard | Albendazole (optional) | Not Specified |
Table 2: Quantitative Performance Data for Method 1
| Parameter | Result |
| Retention Time | 4.85 ± 0.03 min[2] |
| Linearity Range | 1 - 7 µg/mL |
| Correlation Coefficient (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.121 µg/mL |
| Limit of Quantification (LOQ) | 0.366 µg/mL |
| Recovery | 99.54 ± 0.503%[1] |
| Precision (%RSD) | < 2% |
Experimental Protocols
Preparation of Reagents and Mobile Phase (Method 1)
-
0.1M Phosphate Buffer (pH 4): Dissolve an appropriate amount of monobasic potassium phosphate in HPLC-grade water to make a 0.1M solution. Adjust the pH to 4.0 using phosphoric acid.
-
Mobile Phase: Mix the 0.1M phosphate buffer (pH 4) and acetonitrile in a 30:70 (v/v) ratio. Filter the mobile phase through a 0.45 µm membrane filter and degas before use.
Preparation of Standard Solutions
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound hydrochloride reference standard in the mobile phase in a 100 mL volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linearity range (e.g., 1, 2, 3, 5, and 7 µg/mL).
Sample Preparation
-
Weigh and finely powder ten tablets to determine the average weight.
-
Accurately weigh a portion of the powder equivalent to 10 mg of this compound hydrochloride.
-
Transfer the powder to a 100 mL volumetric flask and add approximately 50 mL of the mobile phase.
-
Sonicate for 10 minutes to ensure complete dissolution of the active ingredient.
-
Make up the volume to 100 mL with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Protein Precipitation (for plasma samples): To 1 mL of plasma, add 2 mL of cold acetonitrile or methanol. Vortex for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant.
-
Evaporation (optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase to concentrate the analyte.
-
Filtration: Filter the resulting solution through a 0.45 µm syringe filter into an HPLC vial.
-
For urine samples, dilution with the mobile phase followed by filtration may be sufficient.
HPLC Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject 20 µL of each standard solution and sample solution into the HPLC system.
-
Record the chromatograms and measure the peak area for this compound.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Visualizations
Caption: Experimental workflow for this compound quantification by HPLC.
Caption: Logical relationship of key HPLC method components.
References
- 1. High-performance liquid chromatographic determination of this compound in human plasma using combined solid-phase and organic solvent extraction and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Notes and Protocols for Determining Etilefrine Efficacy Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etilefrine is a direct-acting sympathomimetic amine that functions as an agonist at both α1- and β1-adrenergic receptors.[1][2][3][4] This dual agonism translates to a physiological response that includes vasoconstriction, mediated by α1-adrenergic receptors, and an increase in heart rate and cardiac contractility, mediated by β1-adrenergic receptors.[1][2][4] These effects collectively lead to an elevation in blood pressure, making this compound a therapeutic agent for hypotension.[4]
These application notes provide detailed protocols for in vitro, cell-based assays to determine the efficacy of this compound by quantifying its effects on the primary signaling pathways associated with α1- and β1-adrenergic receptor activation. The key assays described are a calcium mobilization assay for α1-adrenergic receptor activity and a cyclic adenosine (B11128) monophosphate (cAMP) accumulation assay for β1-adrenergic receptor activity.
Signaling Pathways
This compound's efficacy is determined by its ability to activate downstream signaling cascades upon binding to its target receptors.
-
α1-Adrenergic Receptor Signaling: The α1-adrenergic receptor is a G-protein coupled receptor (GPCR) that couples to Gq protein. Upon agonist binding, the activated Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular calcium is a hallmark of α1-adrenergic receptor activation and can be quantified to determine agonist efficacy.
-
β1-Adrenergic Receptor Signaling: The β1-adrenergic receptor is a GPCR that couples to Gs protein. Agonist binding activates the Gs protein, which then stimulates adenylyl cyclase to convert adenosine triphosphate (ATP) into cyclic AMP (cAMP). cAMP acts as a second messenger, activating Protein Kinase A (PKA) and initiating a cascade of downstream cellular responses. The accumulation of intracellular cAMP is a direct measure of β1-adrenergic receptor activation.
Data Presentation
Quantitative data from the cell-based assays should be summarized in clearly structured tables to facilitate the comparison of this compound's efficacy with other compounds. The half-maximal effective concentration (EC50) is a key parameter to determine the potency of an agonist.
Table 1: Efficacy of this compound on α1-Adrenergic Receptor Activation
| Compound | Assay Type | Cell Line | Endpoint Measured | EC50 (nM) | Maximum Response (% of Control) |
| This compound | Calcium Mobilization | HEK293 expressing human α1-AR | Intracellular Ca²⁺ | [Insert experimental value] | [Insert experimental value] |
| Phenylephrine (Control) | Calcium Mobilization | HEK293 expressing human α1-AR | Intracellular Ca²⁺ | [Insert experimental value] | 100% |
Table 2: Efficacy of this compound on β1-Adrenergic Receptor Activation
| Compound | Assay Type | Cell Line | Endpoint Measured | EC50 (nM) | Maximum Response (% of Control) |
| This compound | cAMP Accumulation | CHO-K1 expressing human β1-AR | Intracellular cAMP | [Insert experimental value] | [Insert experimental value] |
| Isoproterenol (Control) | cAMP Accumulation | CHO-K1 expressing human β1-AR | Intracellular cAMP | [Insert experimental value] | 100% |
Experimental Protocols
Protocol 1: Calcium Mobilization Assay for α1-Adrenergic Receptor Activation
This protocol describes the measurement of intracellular calcium mobilization in response to this compound in a cell line stably expressing the human α1-adrenergic receptor.
Materials:
-
HEK293 cells stably expressing the human α1-adrenergic receptor
-
DMEM/F-12 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418)
-
96-well black, clear-bottom cell culture plates
-
Phosphate-buffered saline (PBS)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
This compound hydrochloride
-
Phenylephrine (positive control)
-
Fluorescence plate reader with automated injection capabilities
Methodology:
-
Cell Seeding:
-
Culture HEK293-α1-AR cells in T75 flasks until they reach 80-90% confluency.
-
Trypsinize the cells and resuspend them in fresh culture medium.
-
Seed the cells into a 96-well black, clear-bottom plate at a density of 40,000-60,000 cells per well in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., 2 µM Fluo-4 AM), 0.02% Pluronic F-127, and 2.5 mM probenecid in PBS.
-
Aspirate the culture medium from the cell plate.
-
Add 100 µL of the loading buffer to each well.
-
Incubate the plate for 30-60 minutes at 37°C in the dark.
-
-
Cell Washing:
-
Prepare a wash buffer containing 2.5 mM probenecid in PBS.
-
Gently aspirate the loading buffer from the wells.
-
Wash the cells twice with 100 µL of wash buffer per well, being careful not to disturb the cell monolayer.
-
After the final wash, add 100 µL of wash buffer to each well.
-
-
Compound Addition and Fluorescence Measurement:
-
Prepare a 10X stock solution of this compound and the positive control (Phenylephrine) at various concentrations in the wash buffer.
-
Set up the fluorescence plate reader to measure fluorescence intensity (e.g., excitation at 494 nm and emission at 516 nm for Fluo-4) at regular intervals (e.g., every 1-2 seconds) for a total of 2-3 minutes.
-
Establish a baseline fluorescence reading for approximately 20-30 seconds.
-
Using the plate reader's automated injector, add 10 µL of the 10X compound stock solutions to the respective wells.
-
Continue to measure the fluorescence intensity for the remainder of the reading period.
-
-
Data Analysis:
-
For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after compound addition.
-
Normalize the data by expressing the response as a percentage of the maximum response observed with the positive control.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis to determine the EC50 value.
-
Protocol 2: cAMP Accumulation Assay for β1-Adrenergic Receptor Activation
This protocol details the measurement of intracellular cAMP accumulation in response to this compound in a cell line stably expressing the human β1-adrenergic receptor.
Materials:
-
CHO-K1 cells stably expressing the human β1-adrenergic receptor
-
Ham's F-12 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., hygromycin B)
-
96-well cell culture plates
-
Serum-free medium
-
3-isobutyl-1-methylxanthine (IBMX)
-
This compound hydrochloride
-
Isoproterenol (positive control)
-
cAMP detection kit (e.g., HTRF, ELISA, or fluorescence polarization-based)
-
Plate reader compatible with the chosen detection method
Methodology:
-
Cell Seeding:
-
Culture CHO-K1-β1-AR cells in T75 flasks until they reach 80-90% confluency.
-
Trypsinize the cells and resuspend them in fresh culture medium.
-
Seed the cells into a 96-well plate at a density of 20,000-40,000 cells per well in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Pre-treatment with PDE Inhibitor:
-
Prepare a solution of a phosphodiesterase (PDE) inhibitor, such as 0.5 mM IBMX, in serum-free medium.
-
Aspirate the culture medium from the cell plate.
-
Add 50 µL of the PDE inhibitor solution to each well.
-
Incubate the plate for 15-30 minutes at 37°C. This step is crucial to prevent the degradation of cAMP.
-
-
Agonist Stimulation:
-
Prepare 2X stock solutions of this compound and the positive control (Isoproterenol) at various concentrations in serum-free medium containing the PDE inhibitor.
-
Add 50 µL of the 2X compound stock solutions to the respective wells.
-
Incubate the plate for 15-30 minutes at 37°C.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells and detect the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit. This typically involves adding a lysis buffer followed by the detection reagents.
-
-
Signal Measurement:
-
Measure the signal (e.g., fluorescence ratio for HTRF, absorbance for ELISA) using a plate reader compatible with the assay format.
-
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Determine the cAMP concentration in each sample from the standard curve.
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis to determine the EC50 value.
-
References
Spectrophotometric Determination of Etilefrine Hydrochloride: Application Notes and Protocols
Abstract
This document provides detailed application notes and protocols for the quantitative determination of Etilefrine (B194583) hydrochloride in pharmaceutical formulations using spectrophotometry. Two distinct and robust methods are presented: the oxidative coupling reaction with 4-aminoantipyrine (B1666024) and the nitrosation-chelation reaction. These methods are simple, cost-effective, and suitable for routine quality control analysis. This guide is intended for researchers, scientists, and drug development professionals.
Introduction
This compound hydrochloride is a direct-acting sympathomimetic agent used for the treatment of hypotensive states. Accurate and reliable analytical methods are crucial for ensuring the quality and efficacy of its pharmaceutical preparations. Spectrophotometry offers a simple, rapid, and accessible alternative to more complex chromatographic techniques for the quantification of this compound hydrochloride. This document outlines two validated spectrophotometric methods, detailing the underlying chemical principles, experimental protocols, and data analysis.
Methods Overview
Two primary spectrophotometric methods for the determination of this compound hydrochloride are discussed:
-
Oxidative Coupling with 4-Aminoantipyrine: This method is based on the condensation reaction of this compound hydrochloride with 4-aminoantipyrine in the presence of an alkaline oxidizing agent, such as potassium hexacyanoferrate(III). This reaction produces a colored product that can be quantified spectrophotometrically.[1]
-
Nitrosation and Subsequent Copper Chelation: This approach involves the nitrosation of the phenolic group of this compound hydrochloride using sodium nitrite (B80452) in an acidic medium. The resulting nitroso-derivative then forms a stable and colored chelate with copper (II) ions, which is measured spectrophotometrically.[2][3]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the two described spectrophotometric methods for this compound hydrochloride determination.
| Parameter | Method 1: Oxidative Coupling with 4-Aminoantipyrine | Method 2: Nitrosation and Copper Chelation |
| Maximum Wavelength (λmax) | 503 nm[1] | 510 nm[2][3] |
| Linearity Range | 1 - 20 µg/mL[1] | 40 - 140 µg/mL[3] |
| Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Not explicitly stated | 1.1 x 10⁴ |
| Limit of Detection (LOD) | 0.1 µg/mL[1] | Not explicitly stated |
| Limit of Quantification (LOQ) | Not explicitly stated | Not explicitly stated |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
Experimental Protocols
Method 1: Oxidative Coupling with 4-Aminoantipyrine
1. Reagents and Solutions:
-
This compound Hydrochloride Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound hydrochloride reference standard and dissolve in 100 mL of distilled water.
-
4-Aminoantipyrine Solution (0.2% w/v): Dissolve 0.2 g of 4-aminoantipyrine in 100 mL of distilled water.
-
Potassium Hexacyanoferrate(III) Solution (0.8% w/v): Dissolve 0.8 g of potassium hexacyanoferrate(III) in 100 mL of distilled water.
-
Sodium Hydroxide (B78521) Solution (1 M): Dissolve 4.0 g of sodium hydroxide in 100 mL of distilled water.
2. Preparation of Calibration Curve:
-
Into a series of 10 mL volumetric flasks, pipette aliquots (0.1, 0.2, 0.5, 1.0, 1.5, 2.0 mL) of the this compound hydrochloride standard stock solution.
-
To each flask, add 1.0 mL of 1 M Sodium Hydroxide solution.
-
Add 1.0 mL of 0.2% 4-aminoantipyrine solution to each flask and mix well.
-
Add 1.0 mL of 0.8% potassium hexacyanoferrate(III) solution, mix, and dilute to the mark with distilled water.
-
Allow the reaction to proceed for 15 minutes at room temperature.
-
Measure the absorbance of the resulting orange-red colored solution at 503 nm against a reagent blank prepared in the same manner without the this compound hydrochloride standard.
-
Plot the absorbance versus the final concentration of this compound hydrochloride (in µg/mL) to construct the calibration curve.
3. Analysis of Pharmaceutical Formulations (e.g., Tablets):
-
Weigh and finely powder a sufficient number of tablets to obtain an average weight.
-
Accurately weigh a portion of the powdered tablets equivalent to 10 mg of this compound hydrochloride and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of distilled water and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.
-
Dilute to the mark with distilled water, mix well, and filter the solution.
-
Take a suitable aliquot of the filtrate and proceed as described in step 2 of the calibration curve preparation.
-
Determine the concentration of this compound hydrochloride in the sample from the calibration curve.
Method 2: Nitrosation and Subsequent Copper Chelation
1. Reagents and Solutions:
-
This compound Hydrochloride Standard Stock Solution (1 mg/mL): Accurately weigh 100 mg of this compound hydrochloride reference standard and dissolve in 100 mL of distilled water.[3]
-
Sodium Nitrite Solution (3% w/v): Dissolve 3.0 g of sodium nitrite in 100 mL of distilled water.[3]
-
Hydrochloric Acid (1 M): Prepare by diluting concentrated hydrochloric acid with distilled water.[3]
-
Copper (II) Sulfate (B86663) Solution (0.1% w/v): Dissolve 0.1 g of copper (II) sulfate pentahydrate in 100 mL of distilled water.
-
Ammonia (B1221849) Solution (10% v/v): Prepare by diluting concentrated ammonia solution with distilled water.
2. Preparation of Calibration Curve:
-
Into a series of 25 mL volumetric flasks, pipette aliquots (1.0, 1.5, 2.0, 2.5, 3.0, 3.5 mL) of the this compound hydrochloride standard stock solution.[3]
-
To each flask, add 1.0 mL of 1 M Hydrochloric Acid followed by 1.0 mL of 3% Sodium Nitrite solution.
-
Allow the flasks to stand for 10 minutes for the nitrosation reaction to complete.
-
Add 1.0 mL of 0.1% Copper (II) Sulfate solution to each flask.
-
Make the solutions alkaline by adding 2.0 mL of 10% ammonia solution. A red-colored chelate will form.
-
Dilute to the mark with distilled water and mix well.
-
Measure the absorbance of the solution at 510 nm against a reagent blank.[2][3]
-
Plot the absorbance versus the final concentration of this compound hydrochloride (in µg/mL) to construct the calibration curve.
3. Analysis of Pharmaceutical Formulations (e.g., Ampoules):
-
Accurately measure a volume of the ampoule solution equivalent to 10 mg of this compound hydrochloride and transfer it to a 10 mL volumetric flask.
-
Dilute to the mark with distilled water to obtain a concentration of 1 mg/mL.
-
Take a suitable aliquot of this solution and proceed as described in step 2 of the calibration curve preparation.
-
Determine the concentration of this compound hydrochloride in the sample from the calibration curve.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Oxidative coupling reaction of this compound HCl.
Caption: Nitrosation and copper chelation of this compound HCl.
Caption: General experimental workflow for spectrophotometric analysis.
References
Application Notes and Protocols for Studying Uterine Blood Flow in Animal Models Using Etilefrine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of etilefrine (B194583), a sympathomimetic agent, in the study of uterine blood flow in animal models. This document is intended to guide researchers in designing and executing experiments to investigate the effects of this compound and other vasoactive compounds on uterine hemodynamics.
Introduction
This compound is a direct-acting sympathomimetic amine that stimulates both α- and β-adrenergic receptors.[1][2] Its primary mechanism of action involves vasoconstriction through α1-adrenergic receptor activation and increased cardiac output via β1-adrenergic receptor stimulation.[1][2] This dual action makes it a valuable tool for studying the complex regulation of blood flow in various vascular beds, including the uterine circulation. Understanding the effects of such agents is crucial, particularly in the context of pregnancy, where uterine blood flow is a critical determinant of fetal well-being.
Animal models, primarily pregnant sheep and guinea pigs, have been instrumental in elucidating the impact of this compound on uterine hemodynamics. These studies provide valuable insights into potential therapeutic applications and risks associated with the use of vasopressors during pregnancy.
Mechanism of Action of this compound in Uterine Vasculature
This compound exerts its effects on uterine blood flow primarily through its interaction with adrenergic receptors present on the vascular smooth muscle of the uterine arteries. The predominant effect leading to alterations in uterine blood flow is vasoconstriction, mediated by α1-adrenergic receptors.[3]
Quantitative Data Summary
The following tables summarize the quantitative data from key studies investigating the effects of this compound on uterine blood flow and associated hemodynamic parameters in animal models.
Table 1: Effect of this compound on Uterine Blood Flow (UBF) and Uterine Vascular Resistance (UVR) in Pregnant Guinea Pigs
| Parameter | Control (0.9% NaCl) | This compound (3 x 0.14 mg/kg daily) | Percentage Change | Reference |
| Uterine Blood Flow (UBF) | - | Fell by 68% | ↓ 68% | [4] |
| Uterine Vascular Resistance (UVR) | - | Increased | ↑ | [4] |
Table 2: Hemodynamic Effects of this compound in Pregnant Sheep with Epidural-Induced Hypotension
| Parameter | Treatment Group | Outcome | Reference |
| Maternal Blood Pressure | 5 mg this compound (intravenously) | Increased | [5] |
| Uterine Blood Flow | 5 mg this compound (intravenously) | Significantly Increased | [5] |
Experimental Protocols
Protocol 1: Investigation of Long-Term this compound Administration on Uterine Blood Flow in Pregnant Guinea Pigs using Radioactive-Labeled Microspheres
This protocol is adapted from the study by Hohmann and Künzel (1989).[4]
1. Animal Model:
-
31 pregnant guinea pigs.
-
10 pregnant guinea pigs as a control group.
2. Drug Administration:
-
Treatment Group: Daily subcutaneous injections of this compound (3 x 0.14 mg/kg) from day 30 to day 60 of gestation.[4]
-
Control Group: Daily subcutaneous injections of 0.9% sodium chloride.[4]
3. Measurement of Uterine Blood Flow (Radioactive-Labeled Microspheres):
- Principle: This technique is based on the principle that radiolabeled microspheres, when injected into the left ventricle, distribute throughout the body in proportion to the regional blood flow and become entrapped in the microcirculation. By measuring the radioactivity in a specific organ and a reference blood sample, blood flow to that organ can be calculated.
- Procedure:
- On day 60 of gestation, anesthetize the guinea pigs.
- Insert a catheter into the left ventricle via the right carotid artery for microsphere injection.
- Insert another catheter into the femoral artery for reference blood sample withdrawal.
- Inject a known amount of radioactive-labeled microspheres (e.g., with isotopes like ⁵⁷Co, ¹¹³Sn, or ⁴⁶Sc) into the left ventricle.
- Simultaneously, begin withdrawing a reference blood sample from the femoral artery at a constant rate for a defined period (e.g., 1 minute).
- Euthanize the animal and dissect the uterus.
- Measure the radioactivity in the uterine tissue and the reference blood sample using a gamma counter.
- Calculation of Uterine Blood Flow (UBF): UBF (ml/min) = (Radioactivity in Uterus × Withdrawal Rate of Reference Sample) / Radioactivity in Reference Sample
4. Calculation of Uterine Vascular Resistance (UVR):
-
Measure the mean arterial blood pressure (MABP).
-
UVR = MABP / UBF
Protocol 2: Evaluation of this compound's Effect on Uterine Blood Flow in Pregnant Sheep with Induced Hypotension using a Transit-Time Ultrasonic Flow Probe
This protocol is based on the study by Strümper et al. (2005).[5]
1. Animal Model:
-
Chronically instrumented pregnant ewes (118-122 days of gestation).
2. Surgical Instrumentation (Chronic):
- Principle: A transit-time ultrasonic flow probe is placed around the uterine artery to continuously measure blood flow. The time it takes for an ultrasonic signal to travel from a transmitting to a receiving crystal is measured. The difference in transit time between signals sent upstream and downstream is proportional to the blood flow velocity.
- Surgical Procedure for Probe Implantation:
- Anesthetize the ewe.
- Perform a laparotomy to expose the uterine artery.
- Carefully dissect the uterine artery free from surrounding tissue.
- Select a transit-time ultrasonic flow probe of the appropriate size for the artery.
- Place the probe around the uterine artery and secure it.
- Exteriorize the probe cable through a subcutaneous tunnel to the flank of the ewe.
- Allow for a recovery period of several days.
3. Experimental Procedure:
- Induce hypotension by epidural administration of lidocaine.[5]
- Once hypotension is established, administer a single intravenous bolus of 5 mg this compound.[5]
- Continuously record uterine blood flow using the transit-time ultrasonic flow probe.
- Simultaneously, monitor maternal and fetal blood pressure and heart rate.
- Record data for at least 60 minutes post-injection.
4. Data Analysis:
-
Analyze the recorded uterine blood flow data to determine the magnitude and duration of the response to this compound.
-
Correlate changes in uterine blood flow with changes in maternal blood pressure.
Conclusion
The use of this compound in animal models provides a valuable framework for understanding the adrenergic regulation of uterine blood flow. The protocols outlined in this document, utilizing both radioactive-labeled microspheres and transit-time ultrasonic flow probes, offer robust methods for quantifying the effects of this compound and other vasoactive substances. Researchers and drug development professionals can adapt these methodologies to investigate various aspects of uterine physiology and pharmacology, ultimately contributing to the development of safer and more effective therapeutic interventions for use during pregnancy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Stress-induced decrease of uterine blood flow in sheep is mediated by alpha 1-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound and amezinium reduce uterine blood flow of pregnant guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of cafedrine/theodrenaline, this compound and ephedrine on uterine blood flow during epidural-induced hypotension in pregnant sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Etilefrine Stability in Aqueous Solutions: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of etilefrine (B194583) in aqueous solutions for experimental use. It includes frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that can affect the stability of this compound in aqueous solutions?
A1: The primary factors influencing this compound stability are pH, temperature, light exposure, and the presence of oxidizing agents. As a phenolic amine, this compound is susceptible to degradation through oxidation and other pathways when exposed to these stressors.
Q2: How should I prepare and store my aqueous this compound stock solutions?
A2: For optimal stability, it is recommended to prepare this compound solutions using purified water (e.g., deionized or distilled) and to protect them from light by using amber vials or wrapping the container in aluminum foil. For short-term storage, refrigeration at 2-8°C is advisable. For long-term storage, consider preparing aliquots and freezing them at -20°C or below, although freeze-thaw cycles should be minimized. The pH of the solution should also be considered, with slightly acidic conditions generally favoring stability over alkaline conditions.
Q3: What are the common degradation products of this compound?
A3: Under oxidative conditions, this compound is known to degrade. While specific degradation pathways under various other conditions are not extensively detailed in publicly available literature, similar phenolic amines can undergo oxidation of the phenol (B47542) group and modifications to the ethanolamine (B43304) side chain.
Q4: Is a stability-indicating analytical method necessary for my experiments?
A4: Yes, if you need to quantify the amount of active this compound accurately, especially in studies where the solution is stored for a period or exposed to potentially degrading conditions. A stability-indicating method can distinguish intact this compound from its degradation products, ensuring that your measurements are not skewed by the presence of degradants. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results over time. | Degradation of this compound in the stock solution. | Prepare fresh stock solutions more frequently. Validate the stability of your stock solution under your specific storage conditions using a stability-indicating method. Ensure solutions are protected from light and stored at the appropriate temperature. |
| Unexpected peaks in my chromatogram. | Formation of this compound degradation products. | Utilize a validated stability-indicating HPLC method to identify and separate degradation products from the parent compound. Perform forced degradation studies to intentionally generate degradants and confirm their retention times. |
| Loss of drug potency in cell-based assays. | This compound has degraded in the culture medium. | Assess the stability of this compound in your specific cell culture medium under incubation conditions (e.g., 37°C, 5% CO2). It may be necessary to add freshly prepared this compound at the time of the experiment. |
| Discoloration of the this compound solution. | Likely oxidation of the phenolic group. | Discard the solution. Prepare a fresh solution and take extra precautions to protect it from light and air (e.g., by purging with an inert gas like nitrogen or argon). |
Quantitative Data Summary
| Stress Condition | Parameter | Expected this compound Stability | Potential Degradation Products |
| Hydrolytic | pH | More stable in acidic to neutral pH. Less stable in alkaline conditions. | Side-chain modifications. |
| Oxidative | Oxidizing Agent (e.g., H₂O₂) | Susceptible to degradation. | Oxidized forms of the phenol group and side-chain. |
| Thermal | Temperature | Degradation rate increases with temperature. | Various degradation products. |
| Photolytic | Light Exposure (UV/Visible) | Potential for degradation upon exposure to light. | Photodegradation products. |
Experimental Protocols
The following are detailed methodologies for key experiments related to this compound stability.
Protocol 1: Stability-Indicating HPLC Method
This method is designed to separate this compound from its potential degradation products.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: ODS SUPELCO C18 (25 cm x 4.6 mm, 5 µm particle size) or equivalent.[1][2]
-
Mobile Phase: A mixture of 0.1M phosphate (B84403) buffer (pH 4) and acetonitrile (B52724) in a 30:70 (v/v) ratio.[1][2]
-
Procedure:
-
Prepare the mobile phase and degas it.
-
Prepare a standard solution of this compound in the mobile phase.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution and record the chromatogram. The retention time of this compound should be determined.
-
Inject the samples from the forced degradation studies and monitor for the appearance of new peaks and a decrease in the area of the this compound peak.
-
Protocol 2: Forced Degradation Studies
These studies are performed to understand the degradation pathways of this compound and to validate the stability-indicating nature of the analytical method. A stock solution of this compound (e.g., 1 mg/mL in water) should be prepared for these studies.
-
Acid Hydrolysis:
-
Mix the this compound stock solution with an equal volume of 0.1N HCl.
-
Incubate the mixture at 60°C for a specified period (e.g., 1 hour).[3]
-
At various time points, withdraw a sample, neutralize it with 0.1N NaOH, and dilute it with the mobile phase to the desired concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix the this compound stock solution with an equal volume of 1N NaOH.
-
Incubate the mixture at 60°C for a specified period (e.g., 1 hour).[3]
-
At various time points, withdraw a sample, neutralize it with 1N HCl, and dilute it with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix the this compound stock solution with an equal volume of a suitable concentration of hydrogen peroxide (e.g., 3% H₂O₂).
-
Keep the mixture at room temperature for a specified period (e.g., 24 hours).
-
At various time points, withdraw a sample and dilute it with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place the this compound stock solution in a temperature-controlled oven at a high temperature (e.g., 60°C) for a specified period (e.g., 48 hours).[3]
-
At various time points, withdraw a sample, allow it to cool to room temperature, and dilute it with the mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose the this compound stock solution in a transparent container to a light source that provides both UV and visible light. A common condition is exposure to a minimum of 1.2 million lux hours and 200 watt hours/m².
-
A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.
-
At various time points, withdraw samples from both the exposed and control solutions and dilute them with the mobile phase for HPLC analysis.
-
Visualizations
This compound Signaling Pathway
This compound is a sympathomimetic amine that acts as an agonist at α1 and β1 adrenergic receptors.[4][5] This leads to vasoconstriction and increased cardiac output.
Caption: Signaling pathway of this compound.
Experimental Workflow for this compound Stability Testing
The following diagram illustrates a typical workflow for assessing the stability of this compound in an aqueous solution.
Caption: Workflow for this compound Stability Testing.
References
Technical Support Center: Overcoming Low Oral Bioavailability of Etilefrine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low oral bioavailability of Etilefrine (B194583) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for the low oral bioavailability of this compound?
A1: The low oral bioavailability of this compound, which is approximately 50-55%, is primarily due to extensive first-pass metabolism.[1] After oral administration, this compound is significantly metabolized in the gut wall and liver before it can reach systemic circulation. The major metabolic pathway is conjugation, specifically the formation of phenolic sulphate and glucuronide conjugates.[1]
Q2: What are the main strategies to overcome the low oral bioavailability of this compound?
A2: The main strategies focus on bypassing the first-pass metabolism or enhancing absorption. These include:
-
Buccal and Sublingual Delivery: Formulations like fast-dissolving tablets, buccal films, and medicated jellies allow for direct absorption into the systemic circulation through the oral mucosa, thus avoiding the gastrointestinal tract and the liver.[2][3][4]
-
Nanoformulations: Encapsulating this compound in nanoparticles (e.g., Solid Lipid Nanoparticles, Polymeric Nanoparticles, Nanoemulsions) can protect the drug from degradation in the GI tract and enhance its absorption.
-
Use of Permeability Enhancers: Certain excipients can transiently increase the permeability of the intestinal epithelium, facilitating greater drug absorption.
-
Metabolic Inhibitors: Co-administration with substances that inhibit the enzymes responsible for this compound metabolism (primarily sulfotransferases and UDP-glucuronosyltransferases) can increase its systemic exposure.
-
Prodrug Approach: Modifying the this compound molecule to create a prodrug that is less susceptible to first-pass metabolism and is converted to the active drug in the systemic circulation. A study on an this compound pivalate (B1233124) prodrug showed it to be nearly twice as active as this compound, suggesting it inhibits first-pass inactivation.[5]
Q3: Are there any commercially available formulations of this compound with enhanced bioavailability?
A3: Research has focused on developing novel formulations to improve this compound's bioavailability. For instance, an oral medicated jelly (OMJ) formulation has been shown to significantly increase the maximum plasma concentration (Cmax) by 1.7-fold and the relative bioavailability to 154.55% compared to conventional oral tablets in healthy human volunteers.[4] Fast-dissolving buccal tablets and films have also demonstrated rapid absorption and effective plasma levels in preclinical studies.[2][3]
Troubleshooting Guides
Issue 1: Low and Variable this compound Plasma Concentrations in Animal Studies After Oral Gavage
| Potential Cause | Troubleshooting/Suggested Solution |
| Extensive First-Pass Metabolism | * Switch to a different route of administration: Consider buccal, sublingual, or intraperitoneal administration to bypass the gastrointestinal tract and liver. Buccal administration in rats has shown significantly higher bioavailability (>20%) compared to intragastric administration (<10%).[6] * Co-administer a metabolic inhibitor: While specific inhibitors for this compound's conjugation are not well-documented for research use, general inhibitors of sulfotransferases or UGTs could be explored. However, this approach requires careful dose selection and can have off-target effects. |
| Poor Membrane Permeability | * Formulate with a permeability enhancer: Incorporate excipients known to enhance intestinal permeability. Chitosan and its derivatives have been shown to open tight junctions between intestinal epithelial cells.[7] Non-ionic surfactants like Polysorbate 80 (Tween 80) and Cremophor EL can also enhance permeability, in part by inhibiting efflux pumps.[8] * Develop a nanoformulation: Encapsulating this compound in a nanoemulsion or solid lipid nanoparticles can improve its transport across the intestinal epithelium. |
| Degradation in the GI Tract | * Use enteric-coated nanoparticles: If degradation in the acidic stomach environment is suspected, encapsulating this compound in nanoparticles with an enteric coating can protect the drug until it reaches the more neutral pH of the intestine. |
Issue 2: Difficulty in Formulating this compound into a Stable and Effective Nanoformulation
| Potential Cause | Troubleshooting/Suggested Solution |
| Poor Drug Entrapment Efficiency | * Optimize formulation parameters for Solid Lipid Nanoparticles (SLNs): The choice of lipid and surfactant is critical. For hydrophilic drugs like this compound, a high-pressure homogenization technique can be effective. Experiment with different lipid matrices (e.g., tristearin, glyceryl monostearate) and surfactants (e.g., Poloxamer 188, Tween 80). The concentration of both lipid and surfactant significantly impacts particle size and entrapment. * Optimize formulation for Polymeric Nanoparticles (e.g., PLGA): The double emulsion-solvent evaporation technique is suitable for encapsulating hydrophilic drugs like this compound into PLGA nanoparticles.[9] Key parameters to optimize include the polymer concentration, surfactant concentration (e.g., PVA), and the ratio of the internal aqueous phase to the organic phase. * Optimize formulation for Nanoemulsions: For an oil-in-water (o/w) nanoemulsion, the selection of the oil phase, surfactant, and co-surfactant is crucial. Although this compound is water-soluble, it can be incorporated into the aqueous phase of the nanoemulsion. High-energy methods like high-pressure homogenization or ultrasonication are commonly used for preparation. |
| Particle Aggregation and Instability | * Incorporate a stabilizer: Use of stabilizers like Poloxamer 188 or PVA in the formulation can prevent particle aggregation. * Optimize zeta potential: A sufficiently high positive or negative zeta potential (typically > |
Data Presentation
Table 1: Comparison of Pharmacokinetic Parameters for Different this compound Formulations
| Formulation | Route of Administration | Species | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) | Reference |
| Conventional Tablet | Oral | Human | - | - | - | - | ~55% | [1] |
| Oral Medicated Jelly (OMJ) | Oral | Human | - | 1.7-fold higher than tablet | - | - | 154.55% (compared to tablet) | [4] |
| Buccal Aqueous Droplets | Buccal | Rat | 10 mg/kg | ~25 | 0.5 | - | >20% (absolute) | [6] |
| Fast-Dissolving Buccal Tablet | Buccal | Rat | 10 mg/kg | >7 | <0.5 | - | Similar to buccal droplets | [2] |
| Compacted Buccal Film | Buccal | Rat | 10 mg/kg | >19 | 0.5 | - | - | [3] |
| Stearic Acid Ester Prodrug | Oral | Human | 44.42 mg | - | - | - | 51% (related to this compound) | [10] |
| Intragastric Solution | Intragastric | Rat | 10 mg/kg | ~5 | 0.25 | - | <10% (absolute) | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound Hydrochloride Orally Disintegrating Tablets (ODTs) by Direct Compression
Objective: To prepare fast-disintegrating tablets of this compound for buccal delivery to bypass first-pass metabolism.
Methodology:
-
Powder Blending:
-
Direct Compression:
-
Transfer the powder blend into the die of a tablet press.
-
Compress the blend into tablets using a specific compression force. The hardness of the tablets should be optimized to ensure they are robust enough for handling but disintegrate rapidly in the presence of saliva.
-
-
Characterization:
-
Weight Variation: Weigh 20 tablets individually and calculate the average weight and standard deviation.
-
Hardness: Determine the crushing strength of at least 10 tablets using a tablet hardness tester.
-
Friability: Subject a known weight of tablets to abrasion in a friabilator and calculate the percentage of weight loss.
-
Wetting Time and Water Absorption Ratio: Place a tablet on a piece of tissue paper folded twice and placed in a small petri dish containing a small amount of water. Measure the time required for the tablet to be completely wetted.
-
In Vitro Disintegration Time: Place one tablet in each of the six tubes of the disintegration apparatus basket. Operate the apparatus using water or simulated saliva as the immersion fluid at 37 ± 2 °C. Record the time taken for complete disintegration.
-
In Vitro Drug Release: Perform dissolution testing using a USP dissolution apparatus (e.g., paddle type) with a suitable dissolution medium (e.g., simulated saliva). Withdraw samples at predetermined time intervals and analyze for this compound content by UV-Vis spectrophotometry or HPLC.[3]
-
Protocol 2: In Vitro Caco-2 Cell Permeability Assay for this compound
Objective: To assess the intestinal permeability of this compound and to evaluate the effect of potential permeability enhancers.
Methodology:
-
Cell Culture:
-
Culture Caco-2 cells on permeable Transwell® inserts until a confluent monolayer is formed (typically 21-25 days).
-
Monitor the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a paracellular marker like Lucifer yellow.[12]
-
-
Transport Studies (Apical to Basolateral - A to B):
-
Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Add the this compound solution (with or without a permeability enhancer) to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate the plate at 37°C with gentle shaking.
-
Collect samples from the basolateral chamber at specific time points (e.g., 30, 60, 90, 120 minutes) and replace with an equal volume of fresh buffer.
-
-
Transport Studies (Basolateral to Apical - B to A):
-
To investigate active efflux, perform the transport study in the reverse direction by adding the this compound solution to the basolateral chamber and sampling from the apical chamber.
-
-
Sample Analysis:
-
Quantify the concentration of this compound in the collected samples using a validated analytical method, such as LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions.
-
The efflux ratio (Papp(B-A) / Papp(A-B)) can be calculated to determine if this compound is a substrate for any efflux transporters. An efflux ratio greater than 2 is generally considered indicative of active efflux.
-
Protocol 3: In Vivo Pharmacokinetic Study of this compound in Rats
Objective: To determine the pharmacokinetic profile and bioavailability of a novel this compound formulation compared to a control (e.g., oral solution).
Methodology:
-
Animal Model:
-
Use male Wistar or Sprague-Dawley rats, acclimatized for at least one week.
-
Fast the animals overnight before drug administration, with free access to water.
-
-
Drug Administration:
-
Divide the rats into groups (e.g., intravenous, oral control, oral test formulation).
-
For the intravenous group, administer a known dose of this compound solution via the tail vein.
-
For the oral groups, administer the respective formulations via oral gavage. For buccal formulations, apply the tablet or film to the buccal mucosa of the anesthetized rat.[6]
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or retro-orbital plexus at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
-
Plasma Preparation and Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the this compound concentration in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t1/2), and clearance using non-compartmental analysis.
-
Calculate the absolute bioavailability of the oral formulations by comparing their AUC with that of the intravenous group.
-
Calculate the relative bioavailability of the test formulation by comparing its AUC with that of the oral control group.
-
Visualizations
Caption: First-pass metabolism of orally administered this compound.
Caption: Experimental workflow for developing and evaluating new this compound formulations.
Caption: Strategies to enhance the oral bioavailability of this compound.
References
- 1. The physiological disposition of this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparation of orally fast-dissolving tablets of this compound hydrochloride to achieve efficient absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. A novel oral medicated jelly for enhancement of this compound hydrochloride bioavailability: In vitro characterization and pharmacokinetic evaluation in healthy human volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of the oral effectiveness of this compound pivalate and this compound in a long-term trial in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Absorption behavior of this compound after buccal administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 8. The use of surfactants to enhance the permeability of peptides through Caco-2 cells by inhibition of an apically polarized efflux system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preparation and evaluation of lectin-conjugated PLGA nanoparticles for oral delivery of thymopentin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic comparison of this compound to its prodrug, the stearic acid ester of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
Troubleshooting Etilefrine assay variability and reproducibility
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding Etilefrine assays. Here you will find detailed information to help you address variability and reproducibility issues in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and issues that may arise during this compound quantification and analysis.
High-Performance Liquid Chromatography (HPLC) Assay Issues
Question: Why am I seeing significant variability in retention times for my this compound samples?
Answer: Retention time variability in HPLC analysis of this compound can stem from several factors. A systematic approach to troubleshooting can help identify and resolve the issue.
Troubleshooting Steps:
-
Mobile Phase Preparation: Inconsistencies in the mobile phase composition are a primary cause of retention time shifts.[1][2][3]
-
Recommendation: Ensure accurate and consistent preparation of the mobile phase. If preparing manually, use precise volumetric measurements. For online mixing systems, ensure the pump is functioning correctly and the solvents are properly degassed.[1][2] Consider premixing the mobile phase to improve consistency.[3]
-
-
Column Temperature: Fluctuations in column temperature can lead to shifts in retention times.[4]
-
Recommendation: Use a column oven to maintain a constant and uniform temperature throughout the analysis.
-
-
Column Equilibration: Insufficient column equilibration between runs can cause retention time drift.
-
Recommendation: Ensure the column is adequately equilibrated with the mobile phase before each injection. A general guideline is to flush the column with 10-20 column volumes of the mobile phase.
-
-
Pump Performance: Issues with the HPLC pump, such as leaks or faulty check valves, can lead to inconsistent flow rates and, consequently, variable retention times.[2][5]
-
Recommendation: Regularly inspect the pump for leaks and perform routine maintenance, including cleaning or replacing check valves and seals.
-
Question: My this compound standard curve is not linear. What are the possible causes and solutions?
Answer: A non-linear standard curve can lead to inaccurate quantification of this compound. Several factors can contribute to this issue.
Troubleshooting Steps:
-
Standard Preparation: Errors in the preparation of standard solutions are a common cause of non-linearity.
-
Recommendation: Carefully prepare serial dilutions from a fresh, accurately weighed stock solution of this compound hydrochloride.[6] Use calibrated pipettes and high-purity solvents.
-
-
Concentration Range: The selected concentration range may be outside the linear range of the detector for this compound.
-
Recommendation: Adjust the concentration range of your standards. According to ICH guidelines, a typical range for assays is 80% to 120% of the expected test concentration.[7]
-
-
Detector Saturation: At high concentrations, the detector response may become non-linear due to saturation.
-
Recommendation: Dilute your higher concentration standards and samples to fall within the linear range of the detector.
-
-
Integration Parameters: Incorrect peak integration parameters can lead to inaccurate peak area measurements and a non-linear curve.
-
Recommendation: Optimize the peak integration parameters in your chromatography software to ensure consistent and accurate peak area determination.
-
Enzyme-Linked Immunosorbent Assay (ELISA) Issues
Question: I am observing high background noise in my this compound ELISA. How can I reduce it?
Answer: High background in an ELISA can mask the specific signal and reduce the assay's sensitivity. Several factors can contribute to this problem.
Troubleshooting Steps:
-
Insufficient Washing: Inadequate washing between steps can leave unbound reagents behind, leading to a high background signal.[8]
-
Recommendation: Increase the number of wash cycles and ensure that the wells are completely filled and emptied during each wash. Adding a 30-second soak step between washes can also be beneficial.
-
-
Blocking Inefficiency: Incomplete blocking of non-specific binding sites on the plate can cause the detection antibody to bind non-specifically.
-
Recommendation: Increase the incubation time for the blocking step or try a different blocking buffer (e.g., increase the concentration of BSA or use a commercial blocking solution).
-
-
Antibody Concentration: The concentration of the primary or secondary antibody may be too high, leading to non-specific binding.
-
Recommendation: Perform a titration experiment to determine the optimal concentration for your antibodies that provides a good signal-to-noise ratio.
-
-
Contamination: Contamination of buffers or reagents with endogenous enzymes or other substances can cause a high background.
-
Recommendation: Use fresh, high-quality reagents and sterile technique to avoid contamination.
-
Data Presentation
Table 1: HPLC Method Validation Parameters for this compound Analysis
| Parameter | Acceptance Criteria (as per ICH Guidelines) | Typical Reported Values for this compound |
| Linearity (Correlation Coefficient, r²) | ≥ 0.995 | > 0.999[9][10] |
| Accuracy (% Recovery) | 80 - 120% of the true value | 91.3% - 108.3%[11] |
| Precision (% RSD) | Repeatability: ≤ 2% Intermediate Precision: ≤ 2% | Between-batch precision: 1.4 - 3.7%[12] |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.06 - 9.78 ng/mL[13] |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | 0.17 - 29.64 ng/mL[13] |
Table 2: this compound Stability and Storage
| Condition | Duration | Stability | Source |
| Room Temperature | Up to 1 week | Generally stable, but refer to specific product information. | [14] |
| Refrigerated (2-8°C) | Long-term | Recommended for stock solutions and standards. | [6] |
| Frozen (-20°C) | > 3 years (for solid form) | Recommended for long-term storage of solid product. | [15] |
| Plasma (Frozen) | 30 days | Stable | [12] |
Experimental Protocols
Protocol 1: Quantitative Analysis of this compound in Plasma by HPLC-UV
This protocol provides a general procedure for the determination of this compound in human plasma. Optimization may be required based on the specific instrumentation and reagents used.
1. Sample Preparation (Solid-Phase Extraction)
-
Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.
-
Load 1 mL of plasma sample onto the cartridge.
-
Wash the cartridge with 1 mL of water to remove interfering substances.
-
Elute this compound with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. HPLC Conditions
-
Column: C18 reverse-phase column (e.g., 25 cm x 4.6 mm, 5 µm particle size).[16]
-
Mobile Phase: A mixture of phosphate (B84403) buffer (e.g., 0.1M, pH 4) and acetonitrile (B52724) (e.g., 30:70, v/v).[16] The mobile phase should be filtered and degassed.
-
Flow Rate: 1 mL/min.[16]
-
Injection Volume: 20 µL.
-
Detection: UV detector at 220 nm.[16]
-
Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).
3. Standard Curve Preparation
-
Prepare a stock solution of this compound hydrochloride in the mobile phase (e.g., 100 µg/mL).
-
Perform serial dilutions to prepare working standards with concentrations ranging from the LOQ to the upper limit of the linear range.
-
Inject each standard in triplicate to generate a standard curve by plotting peak area against concentration.
Visualizations
Signaling Pathway of this compound
Caption: this compound's mechanism of action via adrenergic receptor signaling.
Troubleshooting Workflow for HPLC Retention Time Variability
Caption: A logical workflow for troubleshooting HPLC retention time issues.
General ELISA Workflow
Caption: A step-by-step workflow for a typical this compound sandwich ELISA.
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. jetir.org [jetir.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 5. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 6. 943-17-9・this compound Hydrochloride Standard・057-06791[Detail Information] | [Analytical Chemistry]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 7. altabrisagroup.com [altabrisagroup.com]
- 8. mybiosource.com [mybiosource.com]
- 9. Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of the clinical and quantitative performance of a practical HPLC-UV platform for in-hospital routine therapeutic drug monitoring of multiple drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A simple and rapid HPLC/UV method for the simultaneous quantification of theophylline and etofylline in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of the Determination of Some Antihypertensive Drugs in Clinical Human Plasma Samples by Solvent Front Position Extraction and Precipitation Modes [mdpi.com]
- 14. Stability of thermolabile drugs at room temperature. A review | Farmacia Hospitalaria [revistafarmaciahospitalaria.es]
- 15. This compound Hydrochloride High Purity & Stability at Affordable Prices [anglebiopharma.com]
- 16. researchgate.net [researchgate.net]
Etilefrine Hydrochloride Purity and Impurities: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purity and potential impurities of Etilefrine Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the expected purity of high-quality this compound Hydrochloride?
A1: According to the Japanese Pharmacopoeia, this compound Hydrochloride, when dried, should contain not less than 98.0% of C10H15NO2·HCl[1]. Commercially available standards for HPLC analysis also typically specify a minimum purity of 98.0%[2][3].
Q2: What are the common impurities found in this compound Hydrochloride?
A2: Common impurities can originate from the synthesis process, degradation, or storage. These may include:
-
Process-Related Impurities: These can be starting materials, intermediates, or byproducts from the chemical synthesis. Examples identified as European Pharmacopoeia (EP) impurities include this compound EP Impurity A and this compound EP Impurity F[4][5].
-
Degradation Products: this compound Hydrochloride can degrade, particularly through oxidation of the phenolic ring[4]. It is also sensitive to light[1][3].
-
Other Related Compounds: N-deethylated analogs and deamination products have also been noted as potential impurities[4].
Q3: What are the typical acceptance criteria for impurities in this compound Hydrochloride?
A3: While specific limits are set by pharmacopoeias, general guidance suggests that individual specified impurities are often limited to approximately 0.1% to 0.3%[4]. The total for all impurities is commonly capped at about 0.5% to 1.0%[4].
Q4: Are there official standards I can reference for this compound Hydrochloride?
A4: Yes, this compound Hydrochloride is described in major pharmacopoeias. You can refer to the European Pharmacopoeia (EP) and the Japanese Pharmacopoeia (JP) for official monographs containing detailed testing procedures and acceptance criteria[1][6][7].
Q5: How is the purity of this compound Hydrochloride typically determined?
A5: The most common method for determining the purity of this compound Hydrochloride and quantifying its impurities is High-Performance Liquid Chromatography (HPLC)[2][3][8]. Other methods mentioned in pharmacopoeias include titrimetric assays[1]. Spectrophotometric methods have also been developed for its determination[9][10].
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound Hydrochloride.
| Issue | Potential Cause | Recommended Solution |
| Lower than expected purity results. | Degradation of the sample due to improper storage. This compound Hydrochloride is light-sensitive. | Store the material in tight, light-resistant containers[1]. |
| Presence of moisture. | Dry the sample before analysis as specified in pharmacopoeial methods (e.g., 105°C for 4 hours)[1]. | |
| Appearance of unknown peaks in the chromatogram. | Contamination of the sample or solvent. | Ensure clean handling and use high-purity solvents for analysis. |
| Degradation of the sample. | Prepare solutions fresh and avoid prolonged exposure to light or air. | |
| Inconsistent analytical results. | Non-validated analytical method. | Develop and validate an HPLC method for accuracy, precision, linearity, and specificity, following ICH guidelines[8]. |
| Instrument variability. | Perform regular system suitability tests to ensure the performance of the chromatographic system. | |
| Solution appears colored. | The solution of this compound Hydrochloride should be clear and colorless. A colored solution may indicate the presence of impurities or degradation. | Prepare a fresh solution and re-examine. If the color persists, the material may not meet pharmacopoeial standards for clarity and color[1]. |
Quantitative Data Summary
The following tables summarize the key quantitative specifications for this compound Hydrochloride purity and impurity limits as established by the Japanese Pharmacopoeia.
Table 1: Purity and Physical Property Specifications
| Parameter | Specification |
| Assay (dried substance) | ≥ 98.0% |
| Loss on Drying | ≤ 1.0% (1g, 105°C, 4 hours) |
| Residue on Ignition | ≤ 0.10% |
| Melting Point | 119 - 124°C |
| pH (1 in 10 solution) | 3.8 - 5.8 |
Table 2: Impurity Limits
| Impurity | Limit |
| Sulfate | ≤ 0.028% |
| Heavy Metals | ≤ 20 ppm |
| Arsenic | ≤ 2 ppm |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Purity and Impurity Determination
This protocol is based on a stability-indicating HPLC method developed for the determination of this compound Hydrochloride in the presence of its oxidative degradation product[8].
1. Chromatographic Conditions:
-
Column: ODS SUPELCO C18 (25 cm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: 0.1M Phosphate buffer (pH 4) : Acetonitrile (30:70, v/v)
-
Flow Rate: 1 mL/min
-
Detection: UV at 220 nm
-
Temperature: Ambient
2. Preparation of Solutions:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound Hydrochloride reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).
-
Sample Solution: Accurately weigh and dissolve the this compound Hydrochloride sample in the mobile phase to achieve a similar concentration to the standard solution.
3. Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject equal volumes (e.g., 20 µL) of the standard and sample solutions into the chromatograph.
-
Record the chromatograms and measure the peak areas.
4. Calculation:
-
Calculate the percentage purity of the this compound Hydrochloride sample by comparing the peak area of the main peak in the sample chromatogram to that of the standard chromatogram.
-
Quantify any impurities by comparing their peak areas to the peak area of the this compound Hydrochloride standard (assuming a response factor of 1.0 if the impurity standard is not available, or by using a relative response factor if known).
Visualizations
Caption: Sources of potential impurities in this compound Hydrochloride.
Caption: Experimental workflow for purity assessment of this compound HCl.
References
- 1. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 2. 943-17-9・this compound Hydrochloride Standard・057-06791[Detail Information] | [Analytical Chemistry]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 3. labproinc.com [labproinc.com]
- 4. veeprho.com [veeprho.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. 依替福林 盐酸盐 European Pharmacopoeia (EP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound Hydrochloride - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
Technical Support Center: Etilefrine In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing in vitro experiments involving Etilefrine, with a specific focus on the critical role of pH.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a direct-acting sympathomimetic amine that functions as an agonist at adrenergic receptors.[1] Its primary activity is on α1 and β1-adrenergic receptors, with some lesser activity at β2-adrenergic receptors.[1][2]
-
α1-Adrenergic Receptor Agonism: Activation of α1-receptors on vascular smooth muscle cells leads to vasoconstriction, an increase in peripheral vascular resistance, and consequently, a rise in blood pressure.
-
β1-Adrenergic Receptor Agonism: Stimulation of β1-receptors, primarily in the heart, results in an increased heart rate (positive chronotropic effect) and enhanced myocardial contractility (positive inotropic effect), leading to greater cardiac output.
Q2: How does pH influence the activity of this compound in vitro?
A2: The pH of the experimental buffer is a critical variable that can significantly impact this compound's stability and activity. This compound has two ionizable groups, a phenolic hydroxyl group and a secondary amine. The ionization state of these groups is pH-dependent and crucial for receptor binding and molecular stability.
-
Receptor Interaction: The charge of the this compound molecule affects its ability to form key interactions, such as hydrogen bonds, within the binding pocket of adrenergic receptors.
-
Stability: Extreme pH values can lead to the degradation of pharmaceutical compounds. While this compound hydrochloride is stable, maintaining an appropriate pH in your assay buffer is crucial for reproducibility.[3] Standard in vitro assays are typically conducted at a physiological pH of 7.4 to mimic in vivo conditions.[4][5]
Q3: What is the recommended pH for preparing and storing this compound stock solutions?
A3: this compound hydrochloride is very soluble in water.[6] A 10% w/v aqueous solution of this compound hydrochloride has a pH between 3.8 and 5.8.[6] For experimental use, it is best practice to prepare fresh stock solutions in your chosen assay buffer or in a compatible solvent like water or DMSO, and then dilute to the final concentration in the assay buffer immediately before use. For storage, refer to the manufacturer's instructions; typically, storing in aliquots at -20°C or -80°C is recommended to prevent degradation from repeated freeze-thaw cycles.[7]
Q4: What are the key physicochemical properties of this compound?
A4: Understanding the properties of this compound is essential for experimental design.
| Property | Value | Source |
| Molecular Formula | C10H15NO2 | [1] |
| Molecular Weight | 181.23 g/mol | [1] |
| pKa (Strongest Acidic) | 9.1 (phenolic hydroxyl) | [2][8] |
| pKa (Strongest Basic) | 9.73 (secondary amine) | [2][8] |
| Solubility (pH 7.4) | 18.9 µg/mL | [9] |
| pH of 10% Solution | 3.8 - 5.8 (this compound HCl) | [6] |
Troubleshooting Guide
Problem: I am observing low or inconsistent agonistic activity of this compound in my cell-based assay.
This is a common issue that can often be resolved by systematically checking key experimental parameters. The following workflow can help diagnose the problem.
Caption: Troubleshooting workflow for low this compound activity.
Signaling Pathways
This compound activates distinct downstream signaling cascades via α1 and β1-adrenergic receptors, which are G-protein coupled receptors (GPCRs).
Caption: this compound's dual signaling pathways via adrenergic receptors.
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay (β1-Adrenergic Receptor)
This protocol determines the binding affinity (Ki) of this compound for the β1-adrenergic receptor by measuring its ability to compete with a known radioligand.
Materials:
-
Cell membranes expressing β1-adrenergic receptors
-
Radioligand: [³H]-Dihydroalprenolol (DHA) or [¹²⁵I]-Iodocyanopindolol
-
Non-specific competitor: Propranolol (10 µM final concentration)
-
Test Ligand: this compound (serial dilutions)
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4 at 25°C
-
96-well plates, glass fiber filters, cell harvester, scintillation counter
Workflow Diagram:
Caption: Workflow for a radioligand competition binding assay.
Procedure:
-
Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Assay Setup: In a 96-well plate, add assay components in triplicate for each condition:
-
Total Binding: 50 µL cell membranes, 50 µL radioligand, 50 µL assay buffer.
-
Non-Specific Binding (NSB): 50 µL cell membranes, 50 µL radioligand, 50 µL propranolol.
-
Competition: 50 µL cell membranes, 50 µL radioligand, 50 µL of each this compound dilution.
-
-
Incubation: Incubate the plate for 60-90 minutes at 25°C or 37°C to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place filters in scintillation vials with scintillation fluid and count the radioactivity.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - NSB.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of this compound that inhibits 50% of specific radioligand binding).
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
-
Protocol 2: Functional cAMP Assay (β1-Adrenergic Agonism)
This protocol measures the ability of this compound to stimulate intracellular cyclic AMP (cAMP) production, a hallmark of Gs-coupled receptor activation.
Materials:
-
Whole cells expressing β1-adrenergic receptors (e.g., HEK293 or CHO cells)
-
This compound (serial dilutions)
-
Positive Control: Isoproterenol
-
Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor), pH 7.4.[4]
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based assay).[10][11]
Procedure:
-
Cell Plating: Seed cells into a 96- or 384-well plate and grow overnight.
-
Pre-incubation: On the day of the assay, replace the culture medium with Stimulation Buffer and incubate for 30 minutes at 37°C.
-
Compound Addition: Add varying concentrations of this compound or the positive control (Isoproterenol) to the wells. Include wells with buffer only as a negative control.
-
Stimulation: Incubate for 15-30 minutes at 37°C.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for your chosen detection kit.
-
Data Analysis:
-
Plot the cAMP signal (e.g., luminescence, fluorescence ratio) against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration of this compound that produces 50% of the maximal response) and the Emax (maximum effect).
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound Hydrochloride High Purity & Stability at Affordable Prices [anglebiopharma.com]
- 4. resources.revvity.com [resources.revvity.com]
- 5. researchgate.net [researchgate.net]
- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 7. This compound hydrochloride|MSDS [dcchemicals.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. This compound | C10H15NO2 | CID 3306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. cAMP-Glo™ Assay [nld.promega.com]
- 11. promega.com [promega.com]
Etilefrine Administration: A Technical Guide to Solvent Selection and Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the effective use of Etilefrine (B194583) in experimental settings. Below you will find comprehensive guidance on solvent selection, detailed protocols for solution preparation, and troubleshooting advice to prevent common issues such as precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a sympathomimetic amine that acts as a direct agonist of α1 and β1 adrenergic receptors.[1][2] Its activation of α1-adrenergic receptors in vascular smooth muscle leads to vasoconstriction, increasing peripheral resistance and blood pressure.[1][3] Stimulation of β1-adrenergic receptors in the heart results in increased heart rate and myocardial contractility, further contributing to elevated cardiac output and blood pressure.[1][3] this compound has also been shown to modulate the AMPK/Akt signaling pathway.[4]
Q2: What are the common administration routes for this compound in research?
In both clinical and preclinical research, this compound is commonly administered orally and parenterally (intravenously, intramuscularly, and subcutaneously).[5][6] The choice of administration route depends on the specific experimental design and objectives.
Q3: In which solvents is this compound hydrochloride soluble?
This compound hydrochloride is very soluble in water and freely soluble in ethanol (B145695) (95%).[7][8] It is practically insoluble in methylene (B1212753) chloride.[9] For research purposes, stock solutions are often prepared in dimethyl sulfoxide (B87167) (DMSO).[1] Quantitative solubility data in various solvents is provided in Table 1.
Q4: How should this compound hydrochloride powder and stock solutions be stored?
This compound hydrochloride powder should be stored at -20°C, protected from light, in a tightly sealed container.[2][10] Prepared stock solutions in solvents like DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -20°C for up to one month or at -80°C for up to six months.[4]
Data Presentation: this compound Solubility
For ease of comparison, the solubility of this compound and its hydrochloride salt in various common laboratory solvents is summarized below.
Table 1: Solubility of this compound and this compound Hydrochloride
| Compound | Solvent | Solubility | Notes |
| This compound | Aqueous Buffer (pH 7.4) | 18.9 µg/mL | This value likely refers to the free base.[11] |
| This compound Hydrochloride | Water | Very Soluble / 13.8 mg/mL (Predicted) | [3][7][8] |
| This compound Hydrochloride | Ethanol (95%) | Freely Soluble | [7][8] |
| This compound Hydrochloride | Dimethylformamide (DMF) | 30 mg/mL | |
| This compound Hydrochloride | Dimethyl sulfoxide (DMSO) | 30 mg/mL | |
| This compound Hydrochloride | Ethanol | 5 mg/mL | |
| This compound Hydrochloride | PBS (pH 7.2) | 10 mg/mL | |
| This compound Hydrochloride | Methylene Chloride | Practically Insoluble | [9] |
| This compound Hydrochloride | Diethyl Ether | Practically Insoluble | [7][8] |
| This compound Pivalate (B1233124) HCl | Dimethyl sulfoxide (DMSO) | 50.00 mg/mL | Sonication is recommended to aid dissolution.[1] |
Experimental Protocols
Below are detailed methodologies for preparing this compound hydrochloride solutions for common experimental applications.
Protocol 1: Preparation of an Aqueous Solution for In Vitro Studies
-
Materials : this compound hydrochloride powder, sterile distilled water or desired aqueous buffer (e.g., PBS).
-
Procedure :
-
Weigh the desired amount of this compound hydrochloride powder.
-
Add the powder to a sterile container.
-
Add the appropriate volume of sterile water or buffer to achieve the target concentration.
-
Vortex or stir the solution until the powder is completely dissolved. A clear and colorless solution should be obtained.[8]
-
Sterile filter the solution through a 0.22 µm filter if required for the experiment.
-
Protocol 2: Preparation of a Stock Solution in DMSO
-
Materials : this compound hydrochloride powder, anhydrous DMSO.
-
Procedure :
-
Weigh the desired amount of this compound hydrochloride powder in a sterile tube.
-
Add the appropriate volume of DMSO to achieve a high concentration stock solution (e.g., 30 mg/mL).
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming or sonication can be used to facilitate dissolution.
-
Protocol 3: Preparation of an Intravenous (IV) Infusion Solution for Animal Studies
-
Materials : this compound hydrochloride powder, sterile physiological saline (0.9% NaCl), lactated Ringer's solution, or 5% glucose solution.
-
Procedure :
-
Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., water or saline) at a higher concentration.
-
Aseptically dilute the stock solution with the chosen sterile infusion fluid to the final desired concentration for administration.
-
Visually inspect the final solution for any signs of precipitation or incompatibility.
-
Note : Do not mix this compound solutions with levulose or hydroxyethyl (B10761427) starch (HES/HAES) solutions due to incompatibilities.
-
Protocol 4: Preparation of an Oral Gavage Solution for Animal Studies
-
Materials : this compound hydrochloride powder, sterile water, and a suspending agent such as 0.5% carboxymethylcellulose sodium (CMC-Na).
-
Procedure :
-
For lower doses where this compound hydrochloride is fully soluble, prepare a simple aqueous solution as described in Protocol 1.
-
For higher doses that may exceed aqueous solubility, a suspension may be necessary.
-
Prepare a 0.5% CMC-Na solution in sterile water.
-
Weigh the required amount of this compound hydrochloride and triturate it with a small amount of the 0.5% CMC-Na solution to form a smooth paste.
-
Gradually add the remaining volume of the 0.5% CMC-Na solution while continuously stirring to form a homogenous suspension.[1]
-
Mandatory Visualizations
This compound Signaling Pathway
Caption: Signaling pathway of this compound.
Troubleshooting Workflow for Solvent Selection
Caption: Troubleshooting solvent selection for this compound.
Troubleshooting Guide
Issue: Precipitation occurs when diluting a DMSO stock solution into an aqueous buffer.
This is a common issue known as "solvent-shift" precipitation, where the drug is highly soluble in the organic stock solvent but poorly soluble in the final aqueous medium.
-
Cause A: Rapid Change in Solvent Polarity. The sudden shift from a non-polar solvent like DMSO to a polar aqueous buffer can cause the drug to crash out of solution.
-
Solution: Add the DMSO stock solution drop-wise into the vigorously stirring or vortexing aqueous buffer. This gradual introduction helps to minimize localized high concentrations of the drug in a solvent environment where it is less soluble.
-
-
Cause B: Final Concentration Exceeds Aqueous Solubility. The intended final concentration in the aqueous buffer may be higher than the solubility limit of this compound hydrochloride in that specific medium.
-
Solution 1: Re-evaluate the required final concentration. If possible, lower the final concentration to be within the known aqueous solubility limits (see Table 1).
-
Solution 2: Consider using a co-solvent system for animal studies, such as the one described in Protocol 4, which is designed to maintain the solubility of compounds in an aqueous vehicle for injection. A common formulation for in vivo experiments is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]
-
-
Cause C: Low Temperature of the Aqueous Buffer. The solubility of many compounds, including this compound hydrochloride, is lower at colder temperatures.
-
Solution: Gently warm the aqueous buffer to room temperature or 37°C before adding the DMSO stock solution. This can help to increase the solubility of the compound. Gentle warming and sonication can also be used to help redissolve any precipitate that has formed.[1]
-
Issue: this compound solution appears cloudy or discolored.
-
Cause: this compound solutions can gradually become colored upon exposure to light.[7][8] Cloudiness may indicate precipitation or contamination.
-
Solution: Always prepare fresh solutions and protect them from light.[2] If cloudiness is observed, visually inspect for precipitate. If contamination is suspected, discard the solution and prepare a new one using aseptic techniques. Ensure the pH of the solution is within the stable range of 3.8 to 5.8 for a 1 in 10 solution in water.[7][8]
-
References
- 1. This compound pivalate HCl | TargetMol [targetmol.com]
- 2. This compound Hydrochloride High Purity & Stability at Affordable Prices [anglebiopharma.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Preparation of orally fast-dissolving tablets of this compound hydrochloride to achieve efficient absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 8. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 9. 943-17-9 CAS MSDS (this compound hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. This compound | C10H15NO2 | CID 3306 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of Etilefrine and Norepinephrine on Vascular Resistance: A Guide for Researchers
This guide provides a detailed comparative analysis of the synthetic sympathomimetic amine, Etilefrine (B194583), and the endogenous catecholamine, Norepinephrine, focusing on their effects on vascular resistance. The content is intended for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental evidence.
Mechanism of Action: Adrenergic Receptor Activation
Both this compound and Norepinephrine exert their effects on vascular resistance primarily by activating adrenergic receptors on vascular smooth muscle cells.[1] Norepinephrine is the principal neurotransmitter for most postganglionic sympathetic fibers, while this compound is a synthetic sympathomimetic agent that mimics the effects of endogenous catecholamines.[2][3]
The primary target for vasoconstriction is the α1-adrenergic receptor.[1] Activation of this receptor initiates a signaling cascade that results in smooth muscle contraction and an increase in peripheral vascular resistance.[4][5] Norepinephrine is a potent α-adrenergic agonist.[6] this compound also stimulates α1 receptors to induce vasoconstriction.[2][7] In addition to their potent α1-agonist activity, both compounds stimulate β1-adrenergic receptors, which are primarily located in the heart, leading to increased heart rate and contractility.[2][8][9]
Their key difference lies in their affinity for other receptor subtypes. Norepinephrine binds poorly to β2-adrenergic receptors, which mediate vasodilation.[8] this compound is described as having comparatively weaker agonism at β2 receptors.[4] Interestingly, intravenous infusion of this compound at low doses has been observed to cause a decrease in peripheral vascular resistance, which rises at higher dosages, suggesting a complex dose-dependent effect potentially involving its weaker β2-agonist actions.[10]
Comparative Pharmacological Profile
While direct, side-by-side experimental data on parameters like EC50 for vascular resistance is limited in the readily available literature, a qualitative and functional comparison can be synthesized from existing clinical and in vitro studies.
| Feature | This compound | Norepinephrine |
| Drug Type | Synthetic sympathomimetic amine[2] | Endogenous catecholamine and neurotransmitter[3][8] |
| Primary Receptor Targets | α1 and β1 adrenergic receptors[4][7][11] | α1, α2, and β1 adrenergic receptors[3][8] |
| Effect on α1 Receptors | Agonist, leading to vasoconstriction[7][9] | Potent agonist, leading to vasoconstriction[3][6] |
| Effect on β1 Receptors | Agonist, increasing heart rate and contractility[2][9] | Agonist, increasing heart rate and contractility[8] |
| Effect on β2 Receptors | Weak agonist activity[4][10] | Very poor affinity/agonist activity[8] |
| Primary Effect on Vascular Resistance | Increases peripheral vascular resistance[2][7] | Potent increase in systemic vascular resistance[3] |
| Observed Clinical Effects | Used to treat orthostatic hypotension by increasing blood pressure.[4][10] | Used in vasodilatory shock states to increase blood pressure.[3] Found to provide better hemodynamic control than this compound for hypotension after spinal anesthesia.[6] |
Experimental Protocols: In Vitro Measurement of Vascular Resistance
The vascular effects of this compound and Norepinephrine are commonly quantified using in vitro preparations of isolated resistance arteries.[12] The pressure myograph is a standard apparatus for these experiments, allowing for the direct measurement of vessel diameter changes in response to pharmacological agents under controlled pressure and flow conditions.[12][13]
Generalized Protocol for Pressure Myography:
-
Tissue Isolation: Small resistance arteries (typically 100-450 µm in diameter) are dissected from a relevant vascular bed (e.g., mesenteric, cerebral) of a laboratory animal.[14]
-
Vessel Mounting: The isolated arterial segment is transferred to the chamber of a pressure myograph and mounted between two glass microcannulae.[12][13]
-
Pressurization and Equilibration: The vessel is pressurized to a physiologically relevant intraluminal pressure and superfused with a warmed, oxygenated physiological salt solution (e.g., Krebs-Henseleit buffer). The preparation is allowed to equilibrate until a stable baseline diameter is achieved.
-
Viability Check: The vessel's contractile viability is confirmed by administering a high-potassium solution or a standard agonist like phenylephrine. Endothelial integrity is often checked using an endothelium-dependent vasodilator such as acetylcholine.
-
Dose-Response Curve Generation: Cumulative concentrations of the test agonist (this compound or Norepinephrine) are added to the superfusing solution. The change in the vessel's internal or external diameter is continuously recorded using a digital camera and dimension analysis software.
-
Data Analysis: The recorded diameter changes are plotted against the agonist concentration to generate a dose-response curve. From this curve, key pharmacological parameters such as the maximal contraction (Emax) and the concentration required to produce 50% of the maximal response (EC50) can be calculated to compare the potency and efficacy of the drugs.
Conclusion
Both this compound and Norepinephrine are effective vasoconstrictors that increase vascular resistance through the activation of α1-adrenergic receptors. Norepinephrine, as a primary endogenous neurotransmitter, is a potent and direct vasoconstrictor widely used in critical care settings.[3][6] this compound is a synthetic agent primarily used for treating hypotensive conditions, with a receptor profile that includes β1 agonism and weak β2 activity, which can lead to more complex hemodynamic effects compared to Norepinephrine.[2][4][10] Clinical comparisons suggest Norepinephrine may offer more stable hemodynamic control in acute settings.[6] The choice between these agents depends on the specific clinical or experimental context, with in vitro methodologies like pressure myography providing the foundational data to understand their distinct vascular effects.
References
- 1. CV Pharmacology | Alpha-Adrenoceptor Agonists (α-agonists) [cvpharmacology.com]
- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. grokipedia.com [grokipedia.com]
- 5. researchgate.net [researchgate.net]
- 6. NOREPINEPHRINE AND ETILEFRIN AS PREVENTION OF MATERNAL HYPOTENSION IN CESAREAN SECTION UNDER SPINAL ANESTHESIA [redalyc.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Pitt Cardiology | Adrenergics [pittmedcardio.com]
- 9. nbinno.com [nbinno.com]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. go.drugbank.com [go.drugbank.com]
- 12. In vitro methodology for resistance arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. karger.com [karger.com]
- 14. Vascular resistance - Wikipedia [en.wikipedia.org]
A Comparative Analysis of the Vasoconstrictor Effects of Etilefrine and Phenylephrine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the vasoconstrictor properties of etilefrine (B194583) and phenylephrine (B352888), two sympathomimetic amines crucial in the management of hypotension. The following sections detail their mechanisms of action, present comparative experimental data from both clinical and in-vitro studies, and outline the methodologies used in these evaluations.
Mechanism of Action: A Tale of Two Receptors
Both this compound and phenylephrine exert their vasoconstrictive effects by stimulating adrenergic receptors on vascular smooth muscle cells. However, their receptor selectivity profiles differ, leading to distinct pharmacological actions.
Phenylephrine is a selective α1-adrenergic receptor agonist .[1] Its primary mechanism involves binding to α1-receptors, which are coupled to the Gq protein. This activation initiates a signaling cascade that results in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the sarcoplasmic reticulum, leading to smooth muscle contraction and subsequent vasoconstriction.[1] This targeted action makes phenylephrine a pure vasoconstrictor with minimal direct effects on the heart.
This compound , in contrast, is a sympathomimetic amine with a broader receptor profile, acting as both an α1- and β1-adrenergic receptor agonist .[2] Its α1-adrenergic activity mirrors that of phenylephrine, inducing vasoconstriction and an increase in peripheral vascular resistance.[2] Simultaneously, its stimulation of β1-adrenergic receptors in the heart leads to an increased heart rate (chronotropic effect) and enhanced contractility (inotropic effect), resulting in an overall increase in cardiac output. This dual mechanism of action provides a different hemodynamic profile compared to the pure vasoconstriction of phenylephrine.
Signaling Pathways
The distinct receptor targets of this compound and phenylephrine lead to different downstream signaling events, as illustrated in the diagrams below.
References
Cross-Study Validation of Etilefrine's Efficacy in Priapism Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of etilefrine (B194583) and other sympathomimetic agents for the treatment of priapism. While direct cross-study validation in standardized animal models is limited in the published literature, this document synthesizes available clinical data and outlines a robust experimental protocol for future preclinical investigations.
Clinical Efficacy of Sympathomimetic Agents in Priapism
The following table summarizes the clinical efficacy of various sympathomimetic agents in achieving detumescence in cases of priapism, based on human studies. It is important to note that these are not from direct head-to-head trials and patient populations may vary.
| Agent | Route of Administration | Reported Efficacy (Detumescence Rate) | Common Dosages (Human) | Key Considerations |
| This compound | Intracavernosal, Oral | Effective in treating and preventing iatrogenic and sickle cell-related priapism[1][2][3][4] | 1-10 mg (Intracavernosal)[2]; 50-100 mg/day (Oral for prevention)[4] | Both alpha and beta-adrenergic agonist properties[5]. |
| Phenylephrine (B352888) | Intracavernosal | 65-74%[6][7] | 100-500 mcg/mL, 1 mL injections every 3-5 minutes[5] | Selective α1-adrenergic agonist, considered first-line treatment[8]. |
| Epinephrine (B1671497) | Intracavernosal | 81%[6] | Not specified in comparative review[6] | Non-selective adrenergic agonist. |
| Norepinephrine | Intracavernosal | 43%[6] | Not specified in comparative review[6] | Primarily acts on α-adrenergic receptors. |
| Metaraminol | Intracavernosal | 70%[6] | Not specified in comparative review[6] | Sympathomimetic amine. |
| Terbutaline (B1683087) | Oral, Subcutaneous | 25% (Oral/Subcutaneous)[7] | Not specified in comparative review[7] | Primarily a β2-adrenergic agonist. |
Pharmacological Profiles of Adrenergic Agonists in Priapism Treatment
The mechanism of action of these agents in treating priapism relies on their ability to stimulate adrenergic receptors in the cavernous smooth muscle, leading to contraction and subsequent venous outflow from the corpora cavernosa.
| Agent | Primary Receptor Affinity | Mechanism of Action |
| This compound | α1, β1, β2 | Direct-acting sympathomimetic causing vasoconstriction of cavernous arterioles and contraction of trabecular smooth muscle. |
| Phenylephrine | α1 | Selective α1-adrenergic agonist, leading to potent contraction of the cavernous smooth muscle. |
| Epinephrine | α1, α2, β1, β2 | Non-selective agonist, causing potent vasoconstriction and smooth muscle contraction. |
| Norepinephrine | α1, α2, β1 | Acts on both alpha and beta-1 adrenergic receptors, leading to vasoconstriction. |
| Metaraminol | α1 | Acts directly and indirectly on α1-adrenergic receptors to cause vasoconstriction. |
| Terbutaline | β2 | Primarily a β2-agonist, its use in priapism is less established and may involve different mechanisms. |
Proposed Experimental Protocol for a Comparative Study in a Rat Model
To directly compare the efficacy of this compound and its alternatives, the following experimental protocol is proposed based on established methodologies for inducing priapism and measuring intracavernosal pressure (ICP) in rats[9].
Objective: To compare the efficacy of intracavernosal this compound, phenylephrine, and epinephrine in reversing pharmacologically induced priapism in a rat model by measuring changes in intracavernosal pressure.
Animal Model: Male Sprague-Dawley rats (250-300g).
Experimental Groups (n=8 per group):
-
Control (Saline): Intracavernosal injection of saline following priapism induction.
-
This compound: Intracavernosal injection of this compound following priapism induction.
-
Phenylephrine: Intracavernosal injection of phenylephrine following priapism induction.
-
Epinephrine: Intracavernosal injection of epinephrine following priapism induction.
Procedure:
-
Anesthesia: Anesthetize rats with an appropriate anesthetic agent (e.g., ketamine/xylazine).
-
Surgical Preparation:
-
Expose the carotid artery for continuous blood pressure monitoring.
-
Expose the penis and insert a 23-gauge needle into the corpus cavernosum for ICP measurement. Connect the needle to a pressure transducer.
-
-
Induction of Priapism: Induce a sustained erection via intracavernosal injection of a vasodilator agent (e.g., papaverine/phentolamine mixture). A sustained ICP elevation will confirm the priapic state.
-
Treatment Administration: Once a stable priapic state is achieved (sustained elevated ICP for >30 minutes), administer the assigned treatment (saline, this compound, phenylephrine, or epinephrine) via a separate intracavernosal injection into the contralateral corpus cavernosum.
-
Data Acquisition: Continuously record ICP and mean arterial pressure (MAP) throughout the experiment.
-
Endpoint Measurement: The primary endpoint will be the time to detumescence, defined as the return of ICP to baseline levels. Secondary endpoints will include the maximum rate of ICP decrease and the total dose required for detumescence.
Data Analysis: Compare the time to detumescence and other ICP parameters between the different treatment groups using appropriate statistical methods (e.g., ANOVA).
Visualizations
Signaling Pathway for Sympathomimetic-Induced Detumescence
Caption: Sympathomimetic signaling cascade in penile smooth muscle.
Proposed Experimental Workflow for Comparative Efficacy Study
Caption: Workflow for the proposed animal study.
References
- 1. [Prevention of prolonged drug-induced erection by intracavernous injection of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jscimedcentral.com [jscimedcentral.com]
- 3. Intracavernosal this compound self-injection therapy for recurrent priapism: one decade of follow-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound for the prevention of priapism in adult sickle cell disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PRIAPISM [uroweb.org]
- 6. Idiopathic recurrent ischemic priapism: a review of current literature and an algorithmic approach to evaluation and management - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of phenylephrine and terbutaline on ischemic priapism: a retrospective review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. An animal model of ischemic priapism and the effects of melatonin on antioxidant enzymes and oxidative injury parameters in rat penis - PubMed [pubmed.ncbi.nlm.nih.gov]
Etilefrine and Octreotide in Chylothorax Management: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Chylothorax, the accumulation of chyle in the pleural space, presents a significant clinical challenge. Management strategies aim to reduce chyle flow, allowing the thoracic duct to heal. This guide provides a comparative analysis of two pharmacological agents, etilefrine (B194583) and octreotide (B344500), used in the conservative management of chylothorax, supported by available experimental data.
Mechanism of Action
This compound , a sympathomimetic agent, stimulates both α- and β-adrenergic receptors. Its efficacy in chylothorax is attributed to the constriction of smooth muscle in the thoracic duct and main lymphatic vessels, which reduces the diameter of these vessels and consequently decreases chyle flow[1][2][3][4][5]. This action helps to minimize the leakage of chyle into the pleural space[1][2][3][4][5].
Octreotide , a synthetic analog of somatostatin (B550006), has a more complex mechanism. It is believed to reduce chyle flow by several means: causing splanchnic vasoconstriction which decreases intestinal blood flow and lymphatic fluid production, directly acting on somatostatin receptors in lymphatic vessels to decrease lymphatic flow, and reducing gastrointestinal motility and secretions[6][7][8][9][10].
Comparative Efficacy
Direct comparative studies between this compound and octreotide are limited. However, retrospective studies and case series provide insights into their individual and sometimes combined efficacy.
A retrospective study on patients who underwent esophagectomy found that the duration of chylothorax tended to be shorter in the group receiving this compound (11.6 days) compared to the no-etilefrine group (27.8 days), although this difference was not statistically significant (p=0.078)[11][12]. In patients who had their thoracic duct resected, the addition of this compound to conservative treatment resulted in a 75% success rate without the need for surgery[11][12][13].
Octreotide has been more widely studied, with systematic reviews showing varying success rates. One review on newborns with chylothorax reported an overall efficacy of 47%, with a higher rate in congenital (53.3%) versus acquired (33.3%) cases[14]. However, another retrospective study in pediatric patients post-cardiac surgery found that those who received octreotide had a longer duration of chest tube drainage compared to conventional therapy (24 vs 9 days, p < 0.001)[7]. The resolution of chylothorax was achieved in 81.3% of patients in the octreotide group versus 100% in the conventional therapy group[7].
Some studies have explored the combined use of this compound and octreotide, suggesting a potential synergistic effect[1][11][15]. In a case series of two patients with postoperative chylothorax, a combination of this compound and octreotide, followed by pleurodesis, led to successful resolution[15].
Data Presentation
Table 1: Quantitative Data on the Efficacy of this compound and Octreotide in Chylothorax Management
| Parameter | This compound | Octreotide | Source |
| Success Rate (Conservative Treatment) | 75% in post-thoracic duct resection chylothorax[11][12][13] | 47% in newborns (53.3% congenital, 33.3% acquired)[14]; 81.3% in pediatric post-cardiac surgery[7] | [11][12][13],[7][14] |
| Duration of Chylothorax/Chest Tube Drainage | Tended to be shorter (11.6 days vs 27.8 days without this compound)[11][12] | Longer duration of chest tube drainage (24 days vs 9 days with conventional therapy)[7] | [7][11][12] |
| Time to Resolution | Significant reduction in chyle output in 3 days, complete resolution in 4 days in 2 pediatric cases[2] | Most case reports show benefit in 2-3 days[16] | [2][16] |
Experimental Protocols
This compound Administration Protocol
A study by Ojima et al. (2018) on postoperative chylothorax after esophagectomy outlines the following protocol for this compound administration as part of conservative management:
-
Patient Population: Patients diagnosed with chylothorax post-esophagectomy.
-
Dosage Regimen: Intravenous injection of this compound at a dose of 120 mg/day, often administered concurrently with octreotide (300 μ g/day ) via continuous subcutaneous infusion[11].
-
Outcome Measures: The primary outcome was the duration of chylothorax. Cure was defined as the resolution of chylous pleural effusion allowing for chest tube removal[11].
Octreotide Administration Protocol
A systematic review by Bellini et al. (2018) on octreotide for congenital and acquired chylothorax in newborns summarizes a common therapeutic approach:
-
Patient Population: Newborns with congenital or acquired chylothorax.
-
Dosage Regimen: The most frequent regimen was a continuous intravenous infusion starting at a dose of 1 μg/kg/h, with a gradual increase to 10 μg/kg/h based on the therapeutic response[14].
-
Outcome Measures: Efficacy was defined as a progressive reduction or cessation of the drained chylous effusion[14].
Signaling Pathways and Experimental Workflows
Signaling Pathways
Caption: Signaling pathways of this compound and Octreotide in chylothorax.
Experimental Workflow
Caption: Comparative experimental workflow for chylothorax management.
Conclusion
Both this compound and octreotide are valuable options in the conservative management of chylothorax, although high-quality comparative evidence is lacking. This compound appears to offer a more direct mechanism of action by constricting lymphatic vessels. Octreotide's multifaceted mechanism may be beneficial in various clinical scenarios. The choice of agent may depend on the specific clinical context, including the etiology of the chylothorax, patient population, and institutional protocols. The combined use of these drugs presents a promising area for future research. Further prospective, randomized controlled trials are necessary to definitively establish the comparative efficacy and safety of this compound and octreotide in the management of chylothorax.
References
- 1. Combination Therapy with this compound and Pleurodesis for Refractory Congenital Chylothorax - PMC [pmc.ncbi.nlm.nih.gov]
- 2. publications.aap.org [publications.aap.org]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Successful treatment of chylothorax after esophagectomy using octreotide and this compound | springermedicine.com [springermedicine.com]
- 6. ijsurgery.com [ijsurgery.com]
- 7. Evaluating the Use of Octreotide for Acquired Chylothorax in Pediatric Critically Ill Patients Following Cardiac Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Successful Use of Octreotide in the Treatment of Traumatic Chylothorax - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Octreotide for Treating Chylothorax after Cardiac Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effectiveness of this compound regimen for chylothorax after esophagectomy with thoracic duct resection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effectiveness of this compound regimen for chylothorax after esophagectomy with thoracic duct resection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effectiveness of this compound regimen for chylothorax after esophagectomy with thoracic duct resection | springermedizin.de [springermedizin.de]
- 14. Octreotide for congenital and acquired chylothorax in newborns: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. New Combined Medical Treatment With this compound and Octreotide for Chylothorax After Esophagectomy: A Case Report and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
Benchmarking Etilefrine's Pressor Effects: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive analysis of the pressor effects of etilefrine (B194583) in comparison to other commonly used sympathomimetic agents, namely norepinephrine (B1679862) and dopamine (B1211576). Designed for researchers, scientists, and drug development professionals, this document synthesizes available experimental data to offer an objective performance benchmark. The information is presented through structured data tables, detailed experimental methodologies, and visualized signaling pathways to facilitate a thorough understanding of their comparative pharmacology.
Executive Summary
This compound is a sympathomimetic amine utilized for the management of hypotension.[1] It exerts its effects by stimulating both alpha and beta-adrenergic receptors, leading to vasoconstriction and increased cardiac output.[1] This guide benchmarks this compound's pressor effects against the potent vasoconstrictor norepinephrine and the versatile dopamine, which exhibits dose-dependent effects. While direct head-to-head clinical trials across all indications are limited, this guide consolidates data from available preclinical and clinical studies to provide a comparative overview of their hemodynamic effects.
Comparative Analysis of Pressor Effects
The pressor effects of this compound, norepinephrine, and dopamine are a result of their interactions with adrenergic receptors. This compound acts as an agonist at α1 and β1 receptors, leading to increased blood pressure and heart rate.[2] Norepinephrine primarily stimulates α1 and β1 receptors, resulting in potent vasoconstriction and a less pronounced increase in heart rate. Dopamine's effects are dose-dependent: at low doses, it primarily stimulates dopaminergic receptors causing renal and mesenteric vasodilation; at moderate doses, it stimulates β1 receptors to increase cardiac output; and at high doses, it stimulates α1 receptors, leading to vasoconstriction.
Quantitative Data Summary
The following tables summarize the hemodynamic effects of this compound, norepinephrine, and dopamine from various studies.
Table 1: Comparative Effects on Mean Arterial Pressure (MAP)
| Sympathomimetic | Dosage | Change in MAP | Study Population | Source |
| This compound | 0.03 mg/kg (bolus) | Restoration of MAP after a 25% reduction | Elderly patients undergoing spinal anesthesia | [3] |
| This compound | 2 mg (bolus) | Control of hypotension | Patients undergoing cesarean section with spinal anesthesia | [4] |
| Norepinephrine | 5 µg (bolus) | Control of hypotension | Patients undergoing cesarean section with spinal anesthesia | [4] |
| Norepinephrine | 0.01 µg/kg/min (infusion) | Better control of MAP post-delivery compared to bolus | Patients undergoing cesarean section with spinal anesthesia | [4] |
| Phenylephrine (B352888) | Not specified | Comparable to this compound in maintaining MAP | Patients undergoing cesarean section with spinal anesthesia | [5] |
Table 2: Comparative Effects on Heart Rate (HR)
| Sympathomimetic | Dosage | Change in HR | Study Population | Source |
| This compound | 0.03 mg/kg (bolus) | Similar increase to ephedrine (B3423809) | Elderly patients undergoing spinal anesthesia | [3] |
| This compound | 2 mg (bolus) | Increased HR | Patients undergoing cesarean section with spinal anesthesia | [4] |
| Norepinephrine | 5 µg (bolus) | More stable HR compared to this compound | Patients undergoing cesarean section with spinal anesthesia | [4] |
| Phenylephrine | Not specified | Lower HR compared to this compound | Patients undergoing cesarean section with spinal anesthesia | [5] |
Signaling Pathways and Mechanisms of Action
The distinct hemodynamic profiles of these sympathomimetics are rooted in their differential activation of adrenergic receptor signaling pathways.
References
- 1. nbinno.com [nbinno.com]
- 2. Drugs for hypotension: disproportionate harms with this compound and heptaminol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of ephedrine and this compound for the treatment of arterial hypotension during spinal anaesthesia in elderly patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NOREPINEPHRINE AND ETILEFRIN AS PREVENTION OF MATERNAL HYPOTENSION IN CESAREAN SECTION UNDER SPINAL ANESTHESIA [redalyc.org]
- 5. This compound vs. phenylephrine for hypotension during spinal anesthesia for cesarean section: Multicenter, randomized, double blind controlled clinical trial | Colombian Journal of Anesthesiology [elsevier.es]
A Comparative Analysis of Etilefrine and Droxidopa in Preclinical Models of Hypotension
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Etilefrine and Droxidopa, two pressor agents used in the management of hypotension. The following sections detail their mechanisms of action, comparative efficacy in animal models, and the experimental protocols used to derive these findings. All data is presented to facilitate objective comparison and support further research and development in this therapeutic area.
Mechanism of Action
This compound and Droxidopa employ distinct mechanisms to elevate blood pressure. This compound acts as a direct sympathomimetic agent, while Droxidopa serves as a prodrug that is converted to the endogenous neurotransmitter norepinephrine (B1679862).
-
This compound: This synthetic sympathomimetic amine directly stimulates α1 and β1 adrenergic receptors.[1][2][3] Activation of α1-adrenergic receptors on vascular smooth muscle leads to vasoconstriction, thereby increasing peripheral vascular resistance and blood pressure.[1][2] Stimulation of β1-adrenergic receptors in the heart increases heart rate and cardiac contractility, contributing to an overall increase in cardiac output.[1][2]
-
Droxidopa: As a synthetic amino acid precursor, Droxidopa is enzymatically converted to norepinephrine by DOPA decarboxylase (aromatic L-amino acid decarboxylase).[4][5][6] This conversion can occur in both the central and peripheral nervous systems.[4] The resulting norepinephrine then acts on adrenergic receptors to elicit its pressor effects, primarily through α1-receptor mediated vasoconstriction.[6][7]
Signaling Pathways
The distinct mechanisms of this compound and Droxidopa are initiated through different signaling cascades.
Comparative Efficacy in Animal Models
Direct head-to-head quantitative comparisons of this compound and Droxidopa in the same animal model of hypotension are limited in publicly available literature. However, a key study in a rabbit model of chlorpromazine-induced orthostatic hypotension provides valuable qualitative and temporal comparative data.
| Parameter | This compound | Droxidopa | Animal Model | Source |
| Relative Efficacy | Less potent than Droxidopa in mitigating chlorpromazine-induced orthostatic hypotension. | More potent than this compound in mitigating chlorpromazine-induced orthostatic hypotension. | Rabbit | [8] |
| Onset of Action | Faster onset of action compared to Droxidopa. | Slower onset of action, with a significant effect observed 130 to 160 minutes after administration. | Rabbit | [8] |
| Duration of Action | Shorter duration of action. | Longer duration of action. | Rabbit | [8] |
Experimental Protocols
The following protocols provide a detailed methodology for inducing hypotension in animal models, as cited in the comparative literature.
Chlorpromazine-Induced Orthostatic Hypotension in Rabbits
This model is utilized to screen compounds for their efficacy in treating orthostatic hypotension.
-
Animal Model: Male rabbits are used for this procedure.
-
Anesthesia: The rabbits are anesthetized with urethane (B1682113) administered intravenously.[8] The choice of anesthesia is critical as it should impair the tilt-induced reflex tachycardia to effectively model orthostatic hypotension.[8]
-
Instrumentation:
-
A cannula is inserted into the femoral artery for continuous blood pressure monitoring.
-
A cannula is placed in the femoral vein for intravenous drug administration.
-
The animal is secured to a tilt table.
-
-
Hypotension Induction:
-
A baseline blood pressure reading is established in the horizontal position.
-
Chlorpromazine (B137089) is administered intravenously at a dose of 0.1 mg/kg.[8]
-
The rabbit is then subjected to a 45-degree head-up tilt.[8]
-
-
Drug Administration and Monitoring:
-
Test compounds (this compound or Droxidopa) are administered intraduodenally.[8]
-
Blood pressure and heart rate are continuously monitored and recorded before and after drug administration, and during the tilt procedure.
-
-
Data Analysis: The change in mean arterial pressure (MAP) and heart rate from baseline is calculated to determine the efficacy of the test compounds in mitigating the orthostatic hypotension induced by chlorpromazine and the head-up tilt.
Tilt-Table Induced Hypotension in Dogs
This model is often used to evaluate the effects of drugs on postural hypotension.
-
Animal Model: Dogs of either sex are suitable for this model.
-
Anesthesia and Instrumentation:
-
Animals are anesthetized.
-
A catheter is placed in a peripheral artery for direct and continuous blood pressure measurement.
-
An intravenous catheter is placed for drug and fluid administration.
-
The dog is securely fastened to a tilt table.
-
-
Experimental Procedure:
-
Stabilization: The anesthetized animal is allowed to stabilize for at least 30 minutes.
-
Baseline Measurement: Stable baseline mean arterial pressure (MAP), systolic, and diastolic blood pressure are recorded for a minimum of 15 minutes in the horizontal position.
-
Tilting: The table is tilted to a head-up position (typically 60-80 degrees).
-
Drug Administration: Test compounds are administered intravenously.
-
Continuous Monitoring: Arterial blood pressure and other physiological parameters are continuously recorded throughout the procedure.
-
-
Data Analysis: The changes in blood pressure and heart rate in response to tilting and drug administration are analyzed to assess the drug's effect on postural hypotension.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the efficacy of pressor agents in an animal model of induced hypotension.
Conclusion
Both this compound and Droxidopa demonstrate efficacy in preclinical models of hypotension, albeit through different mechanisms and with varying pharmacological profiles. This compound offers a rapid onset of action due to its direct receptor agonism, while Droxidopa provides a more potent and sustained effect through its conversion to norepinephrine. The choice between these agents in a research or clinical setting would depend on the desired onset and duration of action, as well as the specific characteristics of the hypotensive state being investigated or treated. The experimental models and protocols detailed in this guide provide a framework for further comparative studies to elucidate the nuanced differences between these two important pressor agents.
References
- 1. A rabbit model for evaluation of chlorpromazine-induced orthostatic hypotension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-hypotensive effect of “Yahom Navakot” in rats with orthostatic hypotension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. researchgate.net [researchgate.net]
- 5. A method for evaluating postural hypotension in conscious rabbits as a model to predict effects of drugs in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. emedicine.medscape.com [emedicine.medscape.com]
- 7. Tilt table test - Mayo Clinic [mayoclinic.org]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Etilefrine: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of etilefrine (B194583), ensuring the safety of laboratory personnel and the protection of the environment. The following procedures are designed for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting.
Hazard Identification and Safety Precautions
This compound hydrochloride is a substance that requires careful handling due to its toxicological profile. It is classified as "Toxic if swallowed" and is "Harmful to aquatic life with long lasting effects"[1]. It can also cause serious eye irritation[2][3]. Adherence to safety protocols is mandatory when managing this compound waste.
Key Hazard Information:
-
Chronic Aquatic Hazard: Category 3[1]
Personal Protective Equipment (PPE): Before handling this compound for disposal, all personnel must wear appropriate PPE to minimize exposure risk.
-
Eye Protection: Wear safety glasses with side shields (conforming to EN 166)[1][3].
-
Hand Protection: Use chemically resistant protective gloves (conforming to EN 374)[1].
-
Body Protection: Wear a lab coat or other suitable protective clothing[1][3].
-
Respiratory Protection: In case of dust formation or aerosols, use a respirator with a P3 filter[1].
Quantitative Toxicological Data
The following table summarizes the available acute toxicity data for this compound hydrochloride, underscoring the need for cautious handling.
| Toxicity Endpoint | Value | Species |
| Oral LDLO | 187 mg/kg | Rat |
| Oral LDLO | 345 mg/kg | Mouse |
| Subcutaneous LD50 | >420 mg/kg | Rat |
| Subcutaneous LD50 | 860 mg/kg | Mouse |
| (Source: Cayman Chemical Safety Data Sheet[2]) |
Step-by-Step Disposal Procedure
The disposal of this compound must comply with local, regional, and national hazardous waste regulations[1][2]. It is classified for transport as UN 2811, "TOXIC SOLID, ORGANIC, N.O.S."[1][2]. Never dispose of this compound with household garbage or via the sewage system[2].
Step 1: Segregation and Collection
All this compound waste, including pure substance, contaminated materials (e.g., gloves, weighing paper), and empty containers, must be segregated from non-hazardous waste at the point of generation.
-
Designate a Waste Container: Use a dedicated, clearly labeled, leak-proof container for this compound waste. The container should be marked as "Hazardous Waste" and specify "this compound"[4][5]. Black containers are often used for RCRA hazardous pharmaceutical waste.
-
Collect Waste: Place all expired, unused, or contaminated this compound and related materials directly into the designated container.
-
Empty Containers: Containers that held this compound must be managed as hazardous waste unless they are triple-rinsed according to specific regulatory procedures (40 CFR 261.7)[5]. Due to its acute toxicity, it is best practice to manage the empty, unrinsed container as hazardous waste[4].
Step 2: Storage
Store the hazardous waste container in a secure, designated area away from incompatible materials.
-
Secure Storage: The container must be kept tightly closed and stored in a locked, well-ventilated area to prevent unauthorized access[1][3].
-
Environmental Precautions: Ensure the storage area has secondary containment to prevent environmental release in case of a spill[1].
Step 3: Accidental Spill Management
In the event of a spill, evacuate unnecessary personnel and follow these procedures while wearing full PPE.
-
Containment: Prevent the spill from spreading and avoid release into sewers or public waters[1].
-
Absorption: Absorb the spilled material with an inert substance (e.g., vermiculite, dry sand) and collect it into the designated hazardous waste container[1].
-
Decontamination: Clean the contaminated surface thoroughly with water and detergents[1].
Step 4: Final Disposal
The final disposal of this compound waste must be handled by a licensed hazardous waste management company.
-
Arrange for Pickup: Contact your institution's Environmental Health & Safety (EHS) office to schedule a pickup by a certified hazardous waste transporter[4].
-
Documentation: Ensure all necessary waste manifests and documentation are completed as required by regulations. Retain copies of these records for at least three years[4].
-
Treatment Method: The required treatment method for hazardous pharmaceutical waste is typically high-temperature incineration at a permitted facility[6][7][8]. This process destroys the active pharmaceutical ingredient, rendering it non-retrievable.
Disposal Workflow Diagram
The following diagram illustrates the procedural flow for the safe disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound hazardous waste.
References
- 1. sds.edqm.eu [sds.edqm.eu]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. echemi.com [echemi.com]
- 4. leegov.com [leegov.com]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 7. iwaste.epa.gov [iwaste.epa.gov]
- 8. cdn.prod.website-files.com [cdn.prod.website-files.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
